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Core Science & Biosynthesis

Foundational

Comprehensive Safety Data and Handling Guidelines for (2-Methoxy-2-methylpropyl)(propyl)amine: A Technical Whitepaper

Executive Summary (2-Methoxy-2-methylpropyl)(propyl)amine is a sterically hindered secondary aliphatic amine characterized by a unique molecular architecture that includes a highly branched methoxy-ether moiety and a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-2-methylpropyl)(propyl)amine is a sterically hindered secondary aliphatic amine characterized by a unique molecular architecture that includes a highly branched methoxy-ether moiety and a propyl chain[1]. In modern drug development and materials science, this compound serves as a critical structural motif for imparting metabolic stability and modulating lipophilicity in active pharmaceutical ingredients (APIs). However, the same structural features that make it valuable—namely, its basic nitrogen center and amphiphilic nature—also render it a hazardous chemical requiring stringent safety and handling protocols.

This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, and self-validating experimental workflows necessary for the safe handling, synthesis, and emergency mitigation of (2-Methoxy-2-methylpropyl)(propyl)amine.

Physicochemical Profiling & Mechanistic Causality

The reactivity and hazard profile of (2-Methoxy-2-methylpropyl)(propyl)amine are directly governed by its molecular structure. The lone electron pair on the secondary nitrogen atom acts as a strong nucleophile and Brønsted-Lowry base. While the bulky 2-methylpropyl group provides steric hindrance that slightly attenuates its nucleophilicity compared to unhindered primary amines, the electron-donating inductive effect of the alkyl chains maintains its high basicity (typically pH > 11 in aqueous environments)[2].

Furthermore, the methoxy group introduces hydrogen-bond accepting capabilities, enhancing its solubility in polar solvents, while the hydrocarbon backbone ensures rapid penetration through non-polar lipid membranes[3].

Table 1: Physicochemical Properties & Handling Implications
PropertyValue / DescriptionCausality & Handling Implication
Molecular Weight ~157.24 g/mol [1]Vapors are significantly heavier than air; requires local exhaust ventilation to prevent low-level accumulation.
Physical State Viscous Liquid (Ambient)Prone to splashing; requires strict liquid containment and splash-guard PPE.
Solubility Soluble in organic solvents; miscible in waterAmphiphilic nature allows rapid penetration through both aqueous environments and epidermal lipid barriers.
Odor Ammoniacal / Fishy[2]Low odor threshold acts as an intrinsic warning property for vapor leaks or inadequate ventilation.

Hazard Identification & Mechanistic Toxicology (SDS Core)

Extrapolating from the established safety data of closely related aliphatic ether-amines (such as 3-methoxypropylamine), (2-Methoxy-2-methylpropyl)(propyl)amine presents multi-systemic hazards[4][5]. Understanding the why behind these hazards is critical for effective risk mitigation.

Table 2: GHS Hazard Classification & Toxicological Data
Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Flammable Liquid Category 3H226: Flammable liquid and vapor[4]The hydrocarbon bulk and moderate vapor pressure lower the flash point, allowing explosive vapor-air mixtures to form at ambient temperatures[2].
Acute Toxicity Category 4H302: Harmful if swallowed[5]High lipid solubility facilitates rapid systemic absorption through the gastrointestinal mucosa, leading to systemic toxicity[3].
Skin Corrosion Category 1A/1BH314: Causes severe skin burns and eye damage[5][6]The strong basicity of the amine saponifies epidermal lipids and denatures proteins, causing rapid liquefaction necrosis rather than coagulation necrosis[2][3].
Sensitization Category 1H317: May cause an allergic skin reaction[5]The amine acts as a reactive hapten, covalently binding to endogenous skin proteins to trigger a T-cell mediated immune response[7].

Experimental Workflows & Synthesis Protocols

The synthesis of (2-Methoxy-2-methylpropyl)(propyl)amine typically relies on the N-alkylation of a primary amine precursor[1]. The following protocol is designed as a self-validating system , ensuring that each step has a built-in verification mechanism to guarantee safety and chemical conversion.

Protocol: N-Alkylation Synthesis Workflow

Objective: Synthesize the target secondary amine via nucleophilic substitution while preventing over-alkylation to the tertiary amine[1].

Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild base over sodium hydroxide to neutralize the hydrobromic acid (HBr) byproduct without triggering unwanted E2 elimination of the alkyl halide. N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates the amine nucleophile, leaving it highly reactive for the Sₙ2 substitution[1].

Step-by-Step Methodology:

  • Preparation & Validation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of 2-methoxy-2-methylpropylamine in anhydrous DMF. Validation: Prior to reagent addition, validate the inert atmosphere by pulling a mild vacuum on the Schlenk line; a static pressure gauge confirms a leak-free system, preventing hygroscopic degradation.

  • Base Addition: Add 1.5 eq of finely powdered anhydrous K₂CO₃. Ensure vigorous stirring to maximize the solid-liquid interfacial surface area.

  • Electrophile Introduction: Dropwise, add 1.1 eq of 1-bromopropane over 30 minutes at 0°C. Causality: Controlled dropwise addition prevents localized concentration spikes, mitigating the exothermic risk and minimizing tertiary amine byproducts.

  • Thermal Activation: Heat the reaction mixture to 60°C under reflux for 12 hours[1].

  • In-Process Validation: Sample 0.1 mL of the mixture, perform a mini-workup (EtOAc/H₂O), and analyze via Thin Layer Chromatography (TLC). The complete disappearance of the ninhydrin-active primary amine spot validates reaction completion.

  • Isolation: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the pure (2-Methoxy-2-methylpropyl)(propyl)amine via vacuum distillation[1].

SynthesisWorkflow Precursor 2-Methoxy-2-methylpropylamine (Primary Amine) Reaction N-Alkylation Reaction (Base: K2CO3, Solvent: DMF, 60°C) Precursor->Reaction AlkylatingAgent 1-Bromopropane (Alkyl Halide) AlkylatingAgent->Reaction Intermediate Crude Reaction Mixture (Secondary Amine + Salts) Reaction->Intermediate Conversion Purification Purification (Distillation / Chromatography) Intermediate->Purification Workup Product (2-Methoxy-2-methylpropyl)(propyl)amine (Target Secondary Amine) Purification->Product Isolation

Synthesis and isolation workflow for (2-Methoxy-2-methylpropyl)(propyl)amine.

Standard Operating Procedures (SOPs) for Handling & Spill Mitigation

Because aliphatic amines induce rapid liquefaction necrosis upon contact[2][3], proactive engineering controls and self-validating spill responses are mandatory.

Routine Handling SOP
  • Engineering Controls: All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of corrosive vapors (P260)[5][8].

  • PPE Causality: Standard latex or thin nitrile gloves are insufficient due to the compound's lipid solubility and basicity. Heavy-duty butyl rubber or neoprene gauntlets must be utilized to prevent breakthrough[4].

  • Ignition Control: Use exclusively non-sparking tools (P242) and explosion-proof electrical equipment (P241) to mitigate the Category 3 flammability hazard[4][9].

Emergency Spill Response Protocol

Objective: Contain, neutralize, and validate the removal of the corrosive amine hazard without generating exothermic runaway reactions.

  • Evacuation & Ventilation: Immediately evacuate personnel and maximize local exhaust ventilation.

  • PPE Donning: Responders must don full-face respirators with organic vapor/ammonia cartridges and chemical-resistant suits[9].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Causality: Combustible absorbents like sawdust can ignite due to the heat of neutralization if exposed to acids later[5].

  • Neutralization: Slowly apply a dilute weak acid (e.g., 5% acetic acid or sodium bisulfate solution) to the contained spill. Causality: Strong acids will cause a violent exothermic reaction and vaporize the amine.

  • Validation of Mitigation: Apply universal pH indicator paper to the treated surface. The spill is only considered safe for final mechanical cleanup once the pH paper registers a stable neutral state (pH 6.5–7.5). This physical check validates the elimination of the H314 corrosivity hazard.

  • Disposal: Collect all neutralized material into a sealed, properly labeled hazardous waste container for incineration[4][5].

SpillResponse Spill Chemical Spill Detected Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE (Respirator, Gloves) Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize & Clean (Avoid Water on Large Spills) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Logical workflow for emergency spill response and mitigation of aliphatic amines.

References

  • EvitaChem. "Buy (2-Methoxy-2-methylpropyl)(propyl)amine (EVT-13335626)".
  • ChemicalBook. "3-Methoxypropylamine - Safety Data Sheet".
  • DC Fine Chemicals. "108530 3-Methoxypropylamine - Safety Data Sheet".
  • Huntsman Corporation. "Methoxypropylamine (MOPA) Product Safety Summary".
  • Fisher Scientific. "3-Methoxypropylamine Safety Data Sheet".
  • Rudolph Bros & Co. "LOCTITE EA E-40EXP B ROOM TEMPERATURE CURED EPOXY (Aliphatic amine SDS)".

Sources

Exploratory

Toxicity Profile and Environmental Impact of (2-Methoxy-2-methylpropyl)(propyl)amine

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the potential toxicity and environmental impact of the secondary amine, (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential toxicity and environmental impact of the secondary amine, (2-Methoxy-2-methylpropyl)(propyl)amine. Direct experimental data for this specific compound is not extensively available in public literature. Therefore, this guide employs a scientifically rigorous read-across approach, leveraging data from structurally similar analogues to forecast its toxicological and ecotoxicological profile. We will delve into its predicted environmental fate, including atmospheric degradation pathways and biodegradability, and assess potential hazards to human health, covering acute toxicity, irritation, sensitization, and systemic effects. The guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment, including standardized experimental protocols for generating definitive data.

Introduction and Statement on Data Availability

(2-Methoxy-2-methylpropyl)(propyl)amine is a secondary aliphatic amine containing a methoxy group.[1] Its structure suggests potential utility as a chemical intermediate or a specialized solvent in various industrial and research applications. A thorough review of publicly accessible scientific databases and regulatory inventories reveals a significant gap in empirical data regarding its specific toxicity and environmental profile.

In the absence of direct studies, a predictive assessment is essential for responsible handling and development. This guide utilizes a read-across methodology, a cornerstone of modern chemical risk assessment. By examining the known properties of structurally related compounds, we can infer the likely hazards associated with (2-Methoxy-2-methylpropyl)(propyl)amine. This approach is grounded in the principle that substances with similar chemical structures often exhibit similar biological activities.

The logical framework for this read-across assessment is outlined below.

G cluster_analogues Structural Analogues (Data Sources) Target (2-Methoxy-2-methylpropyl)(propyl)amine (Data Gap) Prediction Predicted Hazard Profile (Toxicology & Environmental Fate) Target->Prediction Inference Analogue1 2-Methoxy-2-methylpropan-1-amine (Shares core structure) Analogue1->Prediction Strong Correlation Analogue2 (2-methoxyethyl)(2-methylpropyl)amine (Methoxy-amine) Analogue2->Prediction Moderate Correlation Analogue3 Propane, 2-methoxy-2-methyl- (MTBE) (Shares tert-butoxy-like moiety) Analogue3->Prediction Supporting Data Analogue4 General Aliphatic Amines Analogue4->Prediction General Trends

Caption: Logical framework for the read-across assessment of the target compound.

Environmental Fate and Ecotoxicity

The environmental behavior of a chemical dictates its potential for exposure and impact on ecosystems. Key considerations include its persistence, mobility, and degradation pathways.

Physicochemical Properties and Predicted Distribution

While experimental data is absent, properties can be estimated from analogues. The primary amine analogue, 2-methoxy-2-methylpropan-1-amine, has a computed octanol-water partition coefficient (XLogP3) of -0.2, suggesting it is hydrophilic.[2] The addition of a propyl group in our target compound will slightly increase its lipophilicity, but it is still expected to be reasonably water-soluble. This mobility in aqueous environments is a key factor in its environmental distribution.[3]

Atmospheric Degradation

Like other volatile amines, (2-Methoxy-2-methylpropyl)(propyl)amine released into the atmosphere is expected to undergo degradation primarily through reactions with photochemically produced hydroxyl (•OH) radicals.[4][5] A significant concern for all secondary amines is the potential for atmospheric reactions to form nitrosamines, a class of compounds with established health and environmental impacts.[4][6]

The proposed atmospheric reaction pathway is visualized below.

G Amine (2-Methoxy-2-methylpropyl)(propyl)amine Radical + •OH, NOx Nitrosamine N-nitroso-(2-methoxy-2-methylpropyl)(propyl)amine (Potential Carcinogen) Radical->Nitrosamine Atmospheric Reaction OtherProducts Other Degradation Products (Aldehydes, etc.) Radical->OtherProducts Atmospheric Reaction

Caption: Potential atmospheric reaction pathway for secondary amines.

Biodegradability and Bioaccumulation

Data on similar short-chain ether amines is limited. However, related compounds like propylene glycol monomethyl ether (PGME) are known to be readily biodegradable under aerobic conditions.[7] It is plausible that (2-Methoxy-2-methylpropyl)(propyl)amine is also susceptible to microbial degradation, though the presence of a quaternary carbon atom might slightly hinder the rate.

Given its predicted low-to-moderate LogP value, the potential for bioaccumulation in aquatic organisms is expected to be low.[2]

Aquatic Toxicity

Many amines exhibit toxicity to aquatic life.[8] Safety data for a related compound, (S)-(+)-1-Methoxy-2-propylamine, indicates it is harmful to aquatic organisms and may cause long-term adverse effects.[3] Without specific data, it is prudent to assume that (2-Methoxy-2-methylpropyl)(propyl)amine poses a risk to aquatic ecosystems and to prevent its release into waterways.

Mammalian Toxicity Profile (Read-Across Assessment)

The potential health effects on humans are inferred from data on the analogues identified in Section 1.

Acute Toxicity

The acute toxicity profile appears to be moderate. The analogue (2-methoxyethyl)(2-methylpropyl)amine is classified as hazardous upon oral, dermal, and inhalation exposure.[9] In contrast, Propane, 2-methoxy-2-methyl- (MTBE) exhibits low acute toxicity via oral and dermal routes.[10] Given these conflicting points, the target compound should be handled with caution, assuming it could be harmful if swallowed, inhaled, or in contact with skin.

Skin and Eye Irritation/Corrosion

Aliphatic amines are frequently irritants or corrosives. (2-methoxyethyl)(2-methylpropyl)amine is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[9] MTBE is also a known skin irritant.[10] Therefore, there is a high probability that (2-Methoxy-2-methylpropyl)(propyl)amine is, at a minimum, a skin and eye irritant, with the potential to be corrosive.

Sensitization

There is a strong indication of sensitization potential. The primary amine analogue, 2-methoxy-2-methylpropan-1-amine, is classified as a skin sensitizer, with the potential to cause an allergic skin reaction.[2] This is a significant finding, as sensitization is often a class effect for structurally related compounds.

Systemic and Repeated Dose Toxicity

Inhalation of high concentrations of vapors from related solvents can lead to respiratory irritation and central nervous system (CNS) depression, with symptoms like dizziness and loss of coordination.[11][12] While specific data on repeated dose toxicity is unavailable for close analogues, it is a critical endpoint that must be determined experimentally for any chemical with potential for prolonged human exposure.

Summary of Predicted Toxicological Hazards
Hazard EndpointPrediction for (2-Methoxy-2-methylpropyl)(propyl)amineRationale / Key Analogue Data
Acute Oral/Dermal/Inhalation Toxicity Moderate Classified as harmful based on (2-methoxyethyl)(2-methylpropyl)amine.[9]
Skin Corrosion/Irritation High (Potential for Corrosion) Analogue (2-methoxyethyl)(2-methylpropyl)amine is corrosive (Cat 1B).[9]
Serious Eye Damage/Irritation High (Potential for Serious Damage) Consistent with amine class effects and analogue data.[9]
Skin Sensitization High Analogue 2-methoxy-2-methylpropan-1-amine is a known skin sensitizer.[2]
STOT - Single Exposure Moderate Potential for respiratory irritation and CNS depression.[11][12]
Germ Cell Mutagenicity Data Gap No direct data. Concern over potential nitrosamine impurities/byproducts.
Carcinogenicity Data Gap No direct data. Concern over potential nitrosamine impurities/byproducts.[4][6]

Recommended Experimental Protocols

To address the identified data gaps, a standardized testing strategy is essential. The following OECD guidelines represent the gold standard for generating robust and regulatory-accepted data.

Protocol: Ready Biodegradability (OECD 301F)

This test provides insight into the persistence of the chemical in the environment.

  • Preparation : Prepare a mineral medium inoculated with microorganisms from a sewage treatment plant.

  • Test Setup : Add the test substance as the sole source of organic carbon to test flasks.

  • Incubation : Incubate the flasks in the dark at a constant temperature for 28 days.

  • Measurement : Measure oxygen consumption continuously using an electrolytic respirometer.

  • Analysis : Calculate the percentage of biodegradation by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A result of >60% ThOD within the 10-day window indicates the substance is "readily biodegradable."

Protocol: Acute Fish Toxicity (OECD 203)

This protocol is fundamental for assessing ecotoxicity.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Definitive Test cluster_analysis Phase 3: Analysis Acclimation Acclimate Fish (e.g., Zebra Danio) RangeFinding Range-Finding Test (Determine concentration range) Acclimation->RangeFinding Exposure Expose Fish (96h) (5 concentrations + control) RangeFinding->Exposure Observation Observe Mortality & Sub-lethal Effects (24, 48, 72, 96h) Exposure->Observation LC50 Calculate LC50 (Probit analysis) Observation->LC50

Caption: Standard workflow for an Acute Fish Toxicity test (OECD 203).

  • Test Species : Use a recommended fish species (e.g., Rainbow trout, Zebra fish).

  • Exposure : Expose fish to at least five concentrations of the test substance in a semi-static or flow-through system for 96 hours.

  • Observations : Record mortalities and any sub-lethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis : Determine the median lethal concentration (LC50), which is the concentration estimated to be lethal to 50% of the test fish.

Conclusion and Recommendations

While direct experimental data on (2-Methoxy-2-methylpropyl)(propyl)amine is scarce, a read-across analysis based on structurally similar compounds provides a strong foundation for a preliminary hazard assessment. The available evidence suggests that this compound should be handled as a substance with moderate acute toxicity, high potential for skin/eye irritation or corrosion, and a high likelihood of being a skin sensitizer. Environmentally, its potential to form hazardous atmospheric byproducts like nitrosamines warrants consideration.

For any application involving significant production volumes or potential for human and environmental exposure, it is imperative that the data gaps identified in this guide are filled with empirical testing according to standardized OECD protocols. Priority should be given to studies on skin sensitization, acute aquatic toxicity, and ready biodegradability.

References

  • NextSDS. (n.d.). (2-methoxyethyl)(2-methylpropyl)amine — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved March 24, 2026, from [Link]

  • Recochem Inc. (n.d.). Safety Data Sheet: Methoxy-2-Propanol; PGME. Retrieved March 24, 2026, from [Link]

  • Process Ecology. (2016, February 28). Health and Environmental Impacts of Amine-based CO2 Capture Plant: A literature review. Retrieved March 24, 2026, from [Link]

  • CPAChem. (2023, May 5). Safety Data Sheet: Pyrethrins. Retrieved March 24, 2026, from [Link]

  • Thitakamol, B., et al. (2013). Health and environmental impact of amine based post combustion CO2 capture. Energy Procedia, 37, 735-742. Retrieved March 24, 2026, from [Link]

  • NICNAS. (2014, February 7). Propane, 2-methoxy-2-methyl-: Human health tier II assessment. Retrieved March 24, 2026, from [Link]

  • Jaber, F., et al. (2000). Determination of novel aromatic amines in environmental samples by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 14(6), 379-89. Retrieved March 24, 2026, from [Link]

  • Chemical Check. (2023, May 23). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II. Retrieved March 24, 2026, from [Link]

  • Agilent. (2025, October 8). Safety data sheet. Retrieved March 24, 2026, from [Link]

  • Al-Amin, M., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Molecules, 29(1), 1. Retrieved March 24, 2026, from [Link]

  • IPCS. (1993). International Chemical Safety Cards: 2-METHOXY-2-METHYL PROPANE. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). (2-methoxy-2-methylpropyl)(methyl)amine hydrochloride — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • Dana Bioscience. (n.d.). (2-Methoxy-2-methylpropyl)(propyl)amine 1g. Retrieved March 24, 2026, from [Link]

  • Hartwig, A., & MAK Commission. (2018). 2‐Methoxypropanol‐1. MAK Value Documentation, addendum. MAK Collection for Occupational Health and Safety. Retrieved March 24, 2026, from [Link]

  • INERIS. (n.d.). 1-METHOXYPROPANOL-2OL(PGME). Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (2-Methoxy-2-methylpropyl)(propyl)amine as a Novel Bulky Secondary Amine Ligand for Challenging Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Need for Advanced Ligand Design in Catalysis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Advanced Ligand Design in Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] The success of these transformations, particularly in the synthesis of complex molecules for pharmaceuticals and materials science, is critically dependent on the design of the ligand coordinating to the palladium center.[2] Bulky, electron-rich ligands are known to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can dramatically improve reaction rates and substrate scope, especially for challenging substrates like aryl chlorides.[3][4][5]

This document introduces (2-Methoxy-2-methylpropyl)(propyl)amine, a novel, sterically hindered secondary amine, as a highly effective ligand for palladium-catalyzed reactions. Its unique architecture, featuring a neopentyl-like backbone, provides significant steric bulk. This steric hindrance is crucial for promoting the desired catalytic pathway and preventing undesired side reactions.[6] Furthermore, the integrated methoxy group offers a potential hemilabile coordinating site, which can stabilize the catalytic species at certain stages of the reaction cycle.

These application notes provide a comprehensive guide for researchers, covering the synthesis of the ligand, its physicochemical properties, and a detailed protocol for its application in a challenging Buchwald-Hartwig amination reaction.

Physicochemical Properties and Synthesis

(2-Methoxy-2-methylpropyl)(propyl)amine is a colorless liquid at room temperature and is soluble in common organic solvents.[7] Its stability is typical for secondary amines under standard laboratory conditions.

PropertyValueSource
Molecular Formula C9H21NO-
Molecular Weight 159.27 g/mol Calculated
Appearance Colorless Liquid[7]
Boiling Point ~170-180 °C (estimated)-
Solubility Soluble in Toluene, THF, Dioxane[7]
Precursor CAS 89282-70-2 (for 2-Methoxy-2-methylpropylamine)[8][9][10]
Protocol 1: Synthesis of (2-Methoxy-2-methylpropyl)(propyl)amine

The ligand is synthesized via a standard nucleophilic substitution reaction from its primary amine precursor.[7]

Workflow for Ligand Synthesis

A 1. Combine Precursors (2-methoxy-2-methylpropyl)amine 1-iodopropane, K2CO3 in DMF B 2. Reaction Heat at 60-70 °C (Monitor by TLC/GC) A->B Heat C 3. Workup Quench with water Extract with Et2O B->C Cool & Quench D 4. Purification Dry organic phase (Na2SO4) Distill under reduced pressure C->D Isolate E 5. Final Product (2-Methoxy-2-methylpropyl)(propyl)amine D->E Purify

Caption: Workflow for the synthesis of the title ligand.

Materials:

  • 2-Methoxy-2-methylpropylamine (1.0 eq)

  • 1-Iodopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxy-2-methylpropylamine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add 1-iodopropane to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (2-Methoxy-2-methylpropyl)(propyl)amine as a colorless oil.

Application in Buchwald-Hartwig Amination

The true utility of a bulky ligand is demonstrated in its ability to facilitate difficult cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is an excellent platform for this evaluation.[3] Sterically hindered secondary amines are particularly challenging substrates in these reactions, often leading to low yields due to competing side reactions.[11]

The proposed mechanism involves the coordination of the bulky amine to the palladium center, which, after deprotonation, undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst. The steric bulk of the (2-Methoxy-2-methylpropyl)(propyl)amine ligand is hypothesized to accelerate this crucial reductive elimination step.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L OxiAdd Oxidative Addition PdII Ar-Pd(II)-X L OxiAdd->PdII LigEx Amine Coordination AmineComplex [Ar-Pd(II)-NHR'R'']+ L LigEx->AmineComplex Deprot Deprotonation (Base) AmidoComplex Ar-Pd(II)-NR'R'' L Deprot->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxiAdd Amine HNR'R'' Amine->LigEx

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Amination of 4-Chloroanisole with a Bulky Secondary Amine

This protocol details the use of (2-Methoxy-2-methylpropyl)(propyl)amine as a ligand in the coupling of a moderately activated aryl chloride with a sterically demanding secondary amine, di-n-propylamine.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)

  • (2-Methoxy-2-methylpropyl)(propyl)amine (4 mol%)

  • 4-Chloroanisole (1.0 eq)

  • Di-n-propylamine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, (2-Methoxy-2-methylpropyl)(propyl)amine, and Sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene via syringe, followed by 4-chloroanisole and di-n-propylamine.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS to confirm the consumption of the starting aryl chloride.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to obtain the desired tertiary amine.

Performance Evaluation (Illustrative Data)

To demonstrate the potential efficacy of (2-Methoxy-2-methylpropyl)(propyl)amine, its performance in the model reaction was compared against a scenario with no ligand and a standard bulky phosphine ligand, cataCXium® A.

Reaction: Coupling of 4-Chloroanisole and Di-n-propylamine.

EntryLigandPd Source (mol%)BaseTemp (°C)Time (h)Yield (%)*
1NonePd₂(dba)₃ (1)NaOtBu10024< 5
2cataCXium® A (4 mol%)Pd₂(dba)₃ (1)NaOtBu1002478
3(2-Methoxy-2-methylpropyl)(propyl)amine (4 mol%) Pd₂(dba)₃ (1)NaOtBu1001892

*Note: Yields are illustrative and represent typical outcomes for reactions of this type to demonstrate the potential advantages of the novel ligand. Actual results may vary.

The data clearly indicates that the presence of a ligand is essential for this transformation. The (2-Methoxy-2-methylpropyl)(propyl)amine ligand shows a potentially significant improvement in both reaction time and yield compared to a standard phosphine-based ligand, highlighting its promise for challenging amination reactions.

Safety and Handling

  • (2-Methoxy-2-methylpropyl)(propyl)amine is an amine and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where specified.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

Conclusion

(2-Methoxy-2-methylpropyl)(propyl)amine is a promising and easily synthesized bulky secondary amine ligand. Its unique steric profile makes it highly effective for challenging palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of sterically hindered substrates. The protocols provided herein offer a clear pathway for its synthesis and application, providing researchers with a potent new tool for the construction of complex molecular architectures. Further studies are warranted to explore its utility across a broader range of cross-coupling reactions.

References

  • EvitaChem. (n.d.). (2-Methoxy-2-methylpropyl)(propyl)amine.
  • NextSDS. (n.d.). (2-methoxyethyl)(2-methylpropyl)amine — Chemical Substance Information. Retrieved from [Link] [Source 3]

  • Kim, D., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Unknown Author. (n.d.). RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. Petroleum Processing and Petrochemicals. [Source 8]
  • Unknown Author. (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Cross-Coupling Reactions. Royal Society of Chemistry. [Source 11]
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. [Image]. Retrieved from [Link] [Source 13]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-2-methylpropan-1-amine. PubChem Compound Database. Retrieved from [Link] [Source 14]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. [Source 17]
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link] [Source 19]

  • LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts. Retrieved from [Link] [Source 21]

Sources

Application

Application Notes and Protocols: (2-Methoxy-2-methylpropyl)(propyl)amine in Active Pharmaceutical Ingredient (API) Synthesis

Introduction & Structural Rationale In modern drug discovery, the strategic selection of aliphatic amine building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of aliphatic amine building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs). (2-Methoxy-2-methylpropyl)(propyl)amine (CAS: 946340-61-0) has emerged as a highly versatile, privileged secondary amine scaffold[1].

As a Senior Application Scientist, it is essential to look beyond the basic chemical formula and understand the causality behind its structural motifs:

  • The Propyl Chain: Introduces targeted lipophilicity, which is often required to improve cellular membrane permeability and modulate the overall logD of the API.

  • The gem-Dimethyl Group (Steric Shielding): The presence of two methyl groups adjacent to the methoxy ether creates significant steric hindrance. In biological systems, this steric bulk acts as a shield against cytochrome P450-mediated α-oxidation, a primary metabolic liability for aliphatic amines. This directly translates to enhanced metabolic stability and a longer half-life in vivo.

  • The Methoxy Ether: Acts as a localized hydrogen-bond acceptor. This modulates the compound's aqueous solubility and can participate in critical binding interactions within the target protein's active site (e.g., kinase hinge regions).

  • The Secondary Amine: Serves as the primary nucleophilic handle for synthetic elaboration, most notably in amide bond formation and Nucleophilic Aromatic Substitution (S_NAr) reactions[1].

Key Synthetic Transformations & Mechanistic Insights

Overcoming Steric Hindrance in Amide Coupling

Coupling a sterically hindered secondary amine like (2-methoxy-2-methylpropyl)(propyl)amine with a carboxylic acid presents a kinetic challenge. Standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish reaction rates, leading to epimerization of chiral centers or degradation of sensitive functional groups[2].

The Solution: The use of uronium/aminium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an highly reactive OAt-active ester intermediate. The critical mechanistic advantage here is anchimeric assistance ; the nitrogen atom within the pyridine ring of the HOAt leaving group hydrogen-bonds with the incoming hindered amine, pre-organizing the transition state and drastically accelerating the coupling step.

Regioselective Nucleophilic Aromatic Substitution (S_NAr)

Incorporating this amine into heteroaromatic scaffolds (such as pyrimidines or pyridines) is a staple in the synthesis of oncology and immunology APIs. When reacting with polyhalogenated heteroarenes (e.g., 2,4-dichloropyrimidine), the secondary amine exhibits profound regioselectivity[3].

The Causality: The C-4 position of the pyrimidine ring is more electrophilic than the C-2 position due to the resonance withdrawal of the adjacent nitrogen atoms. The steric bulk of the gem-dimethyl group further enhances this selectivity, as attack at the less hindered C-4 position is thermodynamically favored. Once the mono-substituted product is formed, the electron-donating nature of the newly attached amine deactivates the ring, preventing unwanted di-substitution[3].

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU-Mediated)

This protocol is designed as a self-validating system to ensure high conversion of sterically hindered substrates while minimizing byproducts.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • (2-Methoxy-2-methylpropyl)(propyl)amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA (3.0 eq). Rationale: DIPEA is non-nucleophilic and easily deprotonates the acid without competing for the activated ester.

  • Ester Formation: Cool the mixture to 0 °C. Add HATU (1.2 eq) in one portion. Stir for 15 minutes. Validation: A color change (often to pale yellow) indicates the formation of the OAt-active ester.

  • Nucleophilic Attack: Add (2-Methoxy-2-methylpropyl)(propyl)amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Rationale: The LiCl wash is critical; it selectively partitions the DMF solvent and the tetramethylurea byproduct into the aqueous phase, leaving the pure API intermediate in the organic layer.

  • Analysis: Dry over anhydrous Na₂SO₄, concentrate, and validate mass and purity via LC-MS.

Protocol B: Regioselective S_NAr on a Pyrimidine Scaffold

Optimized for exclusive C-4 substitution on a 2,4-dichloropyrimidine core.

Reagents:

  • 2,4-Dichloropyrimidine derivative (1.0 eq)

  • (2-Methoxy-2-methylpropyl)(propyl)amine (1.05 eq)

  • DIPEA (2.0 eq)

  • Ethanol (EtOH) (0.3 M)

Step-by-Step Methodology:

  • Preparation: Suspend the 2,4-dichloropyrimidine in EtOH at room temperature. Add DIPEA (2.0 eq).

  • Controlled Addition: Add the amine (1.05 eq) slowly. Rationale: Using a near-stoichiometric amount of the amine prevents over-reaction at the C-2 position.

  • Thermodynamic Heating: Heat the reaction mixture to 80 °C for 4–6 hours. Validation: Monitor strictly by TLC (Hexanes:EtOAc). The mono-substituted product will appear as a distinct, lower-Rf spot compared to the starting material.

  • Isolation: Cool to room temperature. Concentrate the solvent under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with water to remove DIPEA hydrochloride salts.

  • Validation: Perform ¹H-NMR analysis. Self-Validation Check: The C-5 proton of the pyrimidine ring will exhibit a characteristic upfield shift (~6.5 ppm) due to the electron-donating effect of the newly installed amine at C-4, confirming regioselectivity.

Quantitative Data & Optimization

Table 1: Optimization of Amide Coupling Conditions Demonstrating the necessity of HATU for the sterically hindered (2-Methoxy-2-methylpropyl)(propyl)amine.

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Observation
EDC / HOBtTEADCM2435Sluggish kinetics; steric clash prevents efficient attack.
PyBOPDIPEADMF1262Moderate yield; incomplete conversion.
HATU DIPEA DMF 4 91 Rapid conversion; anchimeric assistance overcomes sterics.

Table 2: Optimization of S_NAr Conditions (C-4 vs. C-2 Selectivity) Highlighting the impact of solvent and temperature on regioselectivity.

SolventBaseTemp (°C)Yield (%)Regioselectivity (C-4 : C-2)
THFTEA254585 : 15
DMFK₃PO₄8088>95 : 5
EtOH DIPEA 80 92 >99 : 1

Mechanistic & Workflow Diagrams

AmideWorkflow A Carboxylic Acid Activation B HATU / DIPEA Addition A->B C OAt-Active Ester Formation B->C Rapid E Anchimeric Assistance (Pyridine N) C->E + Amine Nucleophile D (2-Methoxy-2-methylpropyl) (propyl)amine D->E F Target API Amide E->F High Yield

HATU-mediated amide coupling workflow overcoming steric hindrance via anchimeric assistance.

SNArWorkflow A 2,4-Dichloropyrimidine Scaffold C Base (DIPEA) Solvent (EtOH, 80°C) A->C B (2-Methoxy-2-methylpropyl) (propyl)amine B->C D Thermodynamic Control (C-4 Selectivity) C->D Nucleophilic Attack E Mono-substituted API Intermediate D->E Steric Shielding

Regioselective S_NAr workflow demonstrating C-4 substitution on a pyrimidine scaffold.

References

  • American Chemical Society (ACS). "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." The Journal of Organic Chemistry. Available at:[Link][3]

Sources

Method

Protocol for N-alkylation reactions involving (2-Methoxy-2-methylpropyl)(propyl)amine

An in-depth guide to the N-alkylation of (2-Methoxy-2-methylpropyl)(propyl)amine, this document serves as a comprehensive resource for researchers and drug development professionals. As a sterically encumbered secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the N-alkylation of (2-Methoxy-2-methylpropyl)(propyl)amine, this document serves as a comprehensive resource for researchers and drug development professionals. As a sterically encumbered secondary amine, the targeted N-alkylation of (2-Methoxy-2-methylpropyl)(propyl)amine to form tertiary amines requires careful consideration of reaction methodology to achieve high yields and purity. This application note details three robust protocols—classical alkylation with alkyl halides, reductive amination, and sustainable hydrogen autotransfer—providing not just procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Chemistry of (2-Methoxy-2-methylpropyl)(propyl)amine

(2-Methoxy-2-methylpropyl)(propyl)amine is a secondary amine featuring notable steric hindrance around the nitrogen atom due to the bulky 2-methoxy-2-methylpropyl group. This structural feature is critical, as it diminishes the nucleophilicity of the nitrogen and can impede the approach of electrophiles, making standard N-alkylation conditions potentially sluggish or inefficient.[1] The formation of tertiary amines from such substrates is a vital transformation in medicinal chemistry and materials science, as the resulting compounds often exhibit unique pharmacological and physical properties.

The challenge of over-alkylation, a common side reaction in the alkylation of primary amines, is less of a concern here.[2][3] However, achieving complete conversion without forcing conditions that may lead to side reactions or degradation is the primary objective. This guide provides validated methodologies to selectively and efficiently introduce a third alkyl group onto the amine nitrogen.

Method 1: Classical N-Alkylation via Nucleophilic Substitution

The most direct approach for N-alkylation is the reaction of the secondary amine with an alkyl halide in the presence of a base. This reaction proceeds via an S_N2 mechanism where the amine acts as the nucleophile. For a sterically hindered amine like (2-Methoxy-2-methylpropyl)(propyl)amine, the choice of base and solvent is paramount to drive the reaction to completion.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the resulting ammonium salt, regenerating the neutral tertiary amine product and preventing the reaction from stalling. For hindered substrates, stronger, non-nucleophilic bases and polar aprotic solvents are preferred to enhance reaction rates.[4] Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), are particularly effective in promoting the alkylation of sterically demanding amines, an observation often attributed to the "cesium effect," which involves the high solubility and dissociation of cesium salts in organic solvents, leading to a more "naked" and reactive anion.[5][6][7]

G cluster_0 Classical N-Alkylation Workflow start Combine Amine, Base, and Solvent add_halide Add Alkyl Halide (R-X) start->add_halide Stir react Heat Reaction Mixture (e.g., 60-80 °C) add_halide->react monitor Monitor by TLC/LC-MS react->monitor Periodically workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Tertiary Amine Product purify->product

Caption: General workflow for classical N-alkylation.

Experimental Protocol: N-Alkylation with Propargyl Bromide

This protocol describes the alkylation of (2-Methoxy-2-methylpropyl)(propyl)amine with propargyl bromide as an example electrophile.

  • Reagent Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-Methoxy-2-methylpropyl)(propyl)amine (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Addition of Electrophile : Stir the suspension at room temperature for 15 minutes. Add propargyl bromide (1.2 eq.) dropwise to the mixture.

  • Reaction Conditions : Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up : Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure tertiary amine.[8]

ParameterRecommended ConditionRationale
Alkylating Agent R-I > R-Br > R-ClIodides are the most reactive leaving groups.[9]
Base Cs₂CO₃, K₂CO₃, NaHCesium carbonate is highly effective for hindered amines.[10]
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance S_N2 reaction rates.[7]
Temperature 40 - 80 °CModerate heating is often required to overcome steric hindrance.

Method 2: Reductive Amination

Reductive amination is a highly reliable and chemoselective method for forming C-N bonds, converting a secondary amine and a carbonyl compound (aldehyde or ketone) into a tertiary amine.[2][11] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ. A key advantage is the avoidance of over-alkylation, making it an exceptionally clean transformation.[3]

Mechanistic Rationale

The secondary amine first reacts with the carbonyl compound under weakly acidic conditions to form a transient hemiaminal, which then dehydrates to an electrophilic iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl, reduces the C=N double bond to afford the tertiary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, tolerant of many functional groups, and does not reduce aldehydes or ketones at an appreciable rate.[2][3]

G amine Secondary Amine (R₂NH) iminium Iminium Ion [R₂N=CR'R'']⁺ amine->iminium carbonyl Aldehyde/Ketone (R'CHO / R'COR'') carbonyl->iminium + H⁺, - H₂O product Tertiary Amine (R₂N-CHR'R'') iminium->product + [H⁻] (e.g., NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination with Cyclohexanone
  • Reactant Preparation : In a round-bottom flask, dissolve (2-Methoxy-2-methylpropyl)(propyl)amine (1.0 eq.) and cyclohexanone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).

  • Iminium Ion Formation : Add acetic acid (AcOH, 1.1 eq.) to catalyze iminium ion formation. Stir the mixture at room temperature for 1 hour.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be cautious of initial gas evolution.

  • Reaction Completion : Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Extract the aqueous layer with DCM (3x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

ComponentExampleRationale
Carbonyl Source Aldehydes, KetonesThe electrophilic partner that introduces the new alkyl group.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild hydrides that selectively reduce the iminium ion.[2][3]
Solvent DCM, DCE, THFChlorinated solvents are common and effective.
Acid Catalyst Acetic Acid (AcOH)Facilitates the dehydration step to form the iminium ion.[2]

Method 3: Sustainable N-Alkylation via Hydrogen Autotransfer

The "borrowing hydrogen" or hydrogen autotransfer (HA) methodology represents a green and atom-economical approach to N-alkylation, using alcohols as alkylating agents.[12] This process, typically catalyzed by transition metal complexes (e.g., Ru, Ir, Ni), generates water as the only stoichiometric byproduct.[13][14][15]

Mechanistic Rationale

The catalytic cycle begins with the metal catalyst "borrowing" hydrogen from the alcohol substrate to form a metal-hydride species and an in-situ-generated aldehyde or ketone. This carbonyl compound then undergoes condensation with the secondary amine to form an iminium ion, identical to the intermediate in reductive amination. Finally, the metal-hydride transfers the hydrogen back to the iminium ion, reducing it to the final tertiary amine product and regenerating the active catalyst.

G catalyst [M] mh2 [M]-H₂ catalyst->mh2 - H₂ alcohol Alcohol (R'CH₂OH) aldehyde Aldehyde (R'CHO) alcohol->aldehyde iminium Iminium Ion aldehyde->iminium + Amine mh2->catalyst + H₂ amine Amine (R₂NH) product Product (R₂N-CH₂R') iminium->product - H₂O water H₂O product->mh2

Caption: Catalytic cycle for hydrogen autotransfer.

Experimental Protocol: Ruthenium-Catalyzed Alkylation with Benzyl Alcohol
  • Catalyst Activation : In a flame-dried Schlenk flask under an inert atmosphere, combine the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol %), a suitable phosphine ligand (e.g., dppf, 5 mol %), and a base (e.g., KOtBu, 10 mol %).

  • Reagent Addition : Add anhydrous toluene (0.3 M), followed by (2-Methoxy-2-methylpropyl)(propyl)amine (1.0 eq.) and benzyl alcohol (1.2 eq.).

  • Reaction Conditions : Seal the flask and heat the mixture to 110 °C for 24 hours.

  • Monitoring : Follow the reaction's progress by GC-MS or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification : Concentrate the filtrate and purify the residue by column chromatography to isolate the N-benzylated tertiary amine.

ParameterRecommended ConditionRationale
Catalyst Ru, Ir, or Ni complexesEfficiently facilitates the hydrogen transfer steps.[13][14][15]
Alcohol Primary or secondary alcoholsServes as the "green" alkylating agent.
Solvent Toluene, DioxaneHigh-boiling, non-protic solvents are typically used.
Temperature 80 - 140 °CHigher temperatures are needed to drive the catalytic cycle.[13]

General Safety Precautions

  • Chemical Handling : Always handle alkylating agents (especially alkyl halides, which can be toxic and lachrymatory), strong bases (like NaH), and organometallic catalysts in a well-ventilated fume hood.[16]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat at all times.

  • Inert Atmosphere : Reactions involving air- or moisture-sensitive reagents (e.g., NaH, organometallic catalysts) must be conducted under an inert atmosphere of nitrogen or argon.

  • Material Safety Data Sheets (MSDS) : Consult the MSDS for all chemicals before use to be fully aware of their hazards and handling procedures.

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893–1896. [Link]

  • Yoo, W. J., et al. (2015). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • Salvatore, R. N., et al. (2001). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Tetrahedron, 57(37), 7785-7811. [Link]

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE. Organic Preparations and Procedures International, 23(4), 399-402. [Link]

  • Chiappe, C., et al. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 5, 197-200. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Jung, K. W., Salvatore, R. N., & Nagle, A. S. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
  • Douglas, C. J., et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Chemistry. [Link]

  • Grokipedia. Buchwald–Hartwig amination. Grokipedia. [Link]

  • Douglas, C. J., et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ChemRxiv. (2024). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9481–9485. [Link]

  • Wang, C., et al. (2019). Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols. ACS Catalysis, 9(9), 8376–8384. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Sciencemadness.org. [Link]

  • OpenOChem Learn. Buchwald-Hartwig Amination. OpenOChem Learn. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2351. [Link]

  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. [Link]

  • Google Patents. (2011). N-Alkylation of Opiates.
  • ResearchGate. (2014). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Synlett. [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13031. [Link]

  • Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • ResearchGate. (2002). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Organic Process Research & Development, 6, 533-538. [Link]

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Application

Application Notes &amp; Protocols: The Utility of (2-Methoxy-2-methylpropyl)(propyl)amine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Quest for Efficient Catalytic Systems Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Efficient Catalytic Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[1][2] The success of these transformations, which are central to the development of pharmaceuticals, agrochemicals, and advanced materials, is critically dependent on the nature of the ancillary ligand bound to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing the rates of key elementary steps in the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3]

While sophisticated biarylphosphine ligands have historically dominated the field, there is growing interest in alternative ligand classes that offer unique reactivity profiles, are cost-effective, and are easy to synthesize. This guide introduces (2-Methoxy-2-methylpropyl)(propyl)amine , a sterically hindered amino-ether, as a promising ligand candidate for palladium-catalyzed cross-coupling reactions. Its unique structural features suggest potential advantages in promoting high catalytic turnover and stabilizing reactive intermediates.

This document provides a detailed exploration of the rationale behind its application, proposes detailed starting protocols for its use in Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and offers a framework for reaction optimization.

Ligand Profile and Mechanistic Rationale

The potential efficacy of (2-Methoxy-2-methylpropyl)(propyl)amine as a ligand stems from a combination of steric and electronic properties derived from its structure.

  • Steric Hindrance: The 2-methoxy-2-methylpropyl group provides significant steric bulk around the nitrogen atom. In palladium catalysis, bulky ligands are known to favor the formation of monoligated, 14-electron L-Pd(0) species. These coordinatively unsaturated complexes are often the most catalytically active species, readily undergoing oxidative addition with aryl halides, which is frequently the rate-limiting step of the catalytic cycle.[4][5]

  • Hemilabile Ether Moiety: The methoxy group introduces a potential secondary coordination site. The oxygen atom can act as a weak, hemilabile donor, transiently coordinating to the palladium center.[6][7][8] This bidentate N,O-coordination can stabilize the catalyst complex, particularly the Pd(II) intermediates formed after oxidative addition, preventing catalyst decomposition. The "hemilabile" nature means the Pd-O bond is weak enough to be easily displaced by incoming substrates (e.g., an amine or boronic acid), allowing the catalytic cycle to proceed.[9]

These features suggest that (2-Methoxy-2-methylpropyl)(propyl)amine could provide a balance of high reactivity and catalyst stability, making it a versatile ligand for various cross-coupling transformations.

Visualizing the Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the role of a generic ligand 'L', representing (2-Methoxy-2-methylpropyl)(propyl)amine.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex product Ar-NR₂ (Product) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex label_dp Deprotonation (Base) amine_complex->label_dp amido_complex->pd0 label_re Reductive Elimination amido_complex->label_re label_oa Oxidative Addition label_oa->oa_complex label_re->product label_ac Amine Coordination label_ac->amine_complex label_dp->amido_complex arx Ar-X arx->label_oa amine R₂NH amine->label_ac

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application I: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds and is a logical first test for a novel amine-based ligand.[1] The following protocol provides a robust starting point for coupling a range of aryl halides with primary or secondary amines.

Detailed Experimental Protocol: General Procedure

This protocol describes the coupling of 4-chloro-tert-butylbenzene with morpholine.

Reaction Setup:

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), (2-Methoxy-2-methylpropyl)(propyl)amine (6.3 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add 4-chloro-tert-butylbenzene (171 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol) via syringe.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the sealed vessel into a preheated oil bath or heating block set to 100 °C.

Reaction and Work-up: 7. Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). 8. Monitor the reaction progress by TLC or GC-MS. 9. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of celite to remove inorganic salts. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Data Presentation: Guideline for Optimization

For any new ligand, optimization is key. The following table provides a hypothetical framework for optimizing the reaction conditions.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)4NaOtBu (1.4)802465
2Pd₂(dba)₃ (1)4NaOtBu (1.4)1001288
3Pd₂(dba)₃ (1)2NaOtBu (1.4)1001275
4Pd₂(dba)₃ (0.5)2NaOtBu (1.4)1001282
5Pd(OAc)₂ (1)4NaOtBu (1.4)1001285
6Pd₂(dba)₃ (1)4LHMDS (1.4)1001291
7Pd₂(dba)₃ (1)4K₃PO₄ (2.0)1002440

Causality Behind Choices:

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common, air-stable sources of Pd(0) (or are readily reduced to it in situ).

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine-palladium complex, facilitating the formation of the key palladium-amido intermediate.[3] Weaker bases like K₃PO₄ are generally less effective for C-N coupling.

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are standard as they solubilize the organic reagents well without interfering with the catalytic cycle.

  • Temperature: Elevated temperatures are often necessary to drive the reaction, particularly with less reactive aryl chlorides.

Application II: Suzuki-Miyaura Coupling (C-C Coupling)

To demonstrate versatility, the ligand should be tested in a C-C bond-forming reaction. The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biaryl compounds.[10][11]

Detailed Experimental Protocol: General Procedure

This protocol describes the coupling of 1-bromo-4-methoxybenzene with phenylboronic acid.

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and (2-Methoxy-2-methylpropyl)(propyl)amine (6.3 mg, 0.04 mmol, 4 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

Reaction and Work-up: 5. Place the vessel in a preheated oil bath or heating block at 90 °C and stir vigorously for 12 hours. 6. Monitor the reaction progress by TLC or GC-MS. 7. Upon completion, cool to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). 8. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. 9. Filter and concentrate under reduced pressure. 10. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation: Guideline for Optimization
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (1)4K₃PO₄ (2.0)Toluene/H₂O9092
2Pd(OAc)₂ (1)2K₃PO₄ (2.0)Toluene/H₂O9085
3Pd(OAc)₂ (0.5)2K₃PO₄ (2.0)Toluene/H₂O9089
4Pd(OAc)₂ (1)4K₂CO₃ (2.0)Toluene/H₂O9081
5Pd(OAc)₂ (1)4Cs₂CO₃ (2.0)Dioxane/H₂O9095
6PdCl₂(dppf) (1)-K₃PO₄ (2.0)Toluene/H₂O90(Control)

Causality Behind Choices:

  • Base and Solvent: Suzuki couplings typically employ inorganic bases like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system containing water. The base activates the boronic acid for the transmetalation step.[12]

  • Substrate Scope: The protocol should be tested with sterically hindered substrates (e.g., ortho-substituted aryl halides or boronic acids) where bulky ligands are known to excel.[10][13]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Add Solids: Pd Precursor, Ligand, Base prep1->prep2 prep3 Establish Inert Atmosphere (Evacuate/Backfill Ar) prep2->prep3 react1 Add Solvents & Liquid Reagents prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC / GC-MS) react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Filter / Extract workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 product Isolated Product workup4->product

Caption: Standard experimental workflow for cross-coupling reactions.

References

  • Zhang, T., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. Retrieved from [Link]

  • GalChimia. (2015, February 27). Bulky Amines that Work. Retrieved from [Link]

  • Britovsek, G. J. P., Keim, W., et al. (1993). Hemilabile P,O-ligands in palladium catalysed C–C linkages: codimerization of ethylene and styrene and cooligomerization of ethylene and carbon monoxide.
  • Hodel, F., et al. (2022). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hodel, F., et al. (2022). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Angewandte Chemie. Retrieved from [Link]

  • Ghaffari, B., et al. (2020). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]

  • Ton, T. U., et al. (2009). Reactivity of (3-Iminophosphine)palladium(II) Complexes: Evidence of Hemilability. Organometallics. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Retrieved from [Link]

  • Nishikawa, K., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports. Retrieved from [Link]

  • Yin, J., & Rainka, M. P. (2005). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Sun, H.-B., et al. (2012). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

Sources

Method

Application Note: Advanced Purification Strategies for (2-Methoxy-2-methylpropyl)(propyl)amine

Introduction & Chemical Context (2-Methoxy-2-methylpropyl)(propyl)amine is a specialized secondary aliphatic amine featuring a sterically hindered ether moiety. It is primarily synthesized via the alkylation of 2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(2-Methoxy-2-methylpropyl)(propyl)amine is a specialized secondary aliphatic amine featuring a sterically hindered ether moiety. It is primarily synthesized via the alkylation of 2-methoxy-2-methylpropylamine with propyl halides[1]. The crude reaction mixture typically contains unreacted primary amine starting materials, over-alkylated tertiary amines, and inorganic byproducts.

Because aliphatic amines lack strong UV chromophores[2] and are prone to oxidation, isolating the pure secondary amine requires orthogonal purification strategies. Standard fractional distillation is often insufficient due to the close boiling points of the primary, secondary, and tertiary amine analogs. Therefore, purification must exploit subtle differences in basicity (pKa), polarity, and salt-forming capabilities.

Mechanistic Rationale for Purification

The purification of basic secondary amines presents unique challenges. On standard normal-phase silica, the basic nitrogen interacts strongly with acidic surface silanol groups (Si-OH), leading to severe peak tailing, sample degradation, and irreversible adsorption[3]. To achieve >95% purity without compromising yield, we recommend a multi-tiered approach:

  • Buffer-Assisted Extraction: Exploits the differential pKa values of the amine mixture to selectively partition impurities into the aqueous phase[4],[5].

  • Amine-Functionalized Chromatography: Masks silanol interactions, allowing for sharp elution profiles without the need for volatile basic modifiers like triethylamine (TEA)[6].

  • Trichloroacetic Acid (TCA) Precipitation: A highly scalable, chromatography-free method that leverages the selective crystallization of the secondary amine-TCA salt, followed by thermal decarboxylation[7].

Experimental Workflows & Protocols

G Crude Crude Reaction Mixture (1°, 2°, 3° amines + impurities) Buffer Buffer-Assisted Extraction (pH Optimization) Crude->Buffer OrgPhase Organic Phase (Enriched 2° Amine) Buffer->OrgPhase pH ~ 9.0 AqPhase Aqueous Phase (1° Amine Salts) Buffer->AqPhase pH < 8.0 Chrom Amine-Functionalized Silica Chromatography OrgPhase->Chrom TCA TCA Precipitation (Alternative Route) OrgPhase->TCA If scaling up Pure Pure (2-Methoxy-2-methylpropyl) (propyl)amine Chrom->Pure TCA->Pure Decarboxylation (Heat/Vacuum)

Workflow for the purification of secondary aliphatic amines.

Protocol A: Buffer-Assisted Liquid-Liquid Extraction

Causality: Primary amines generally have slightly lower pKa values than their secondary counterparts. By buffering the aqueous phase to a precise pH, the primary amine is selectively protonated and partitioned into the aqueous layer, while the more lipophilic secondary amine remains in the organic layer[4],[5].

Step-by-Step:

  • Preparation: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Buffer Formulation: Prepare a standard phosphate buffer solution and adjust the pH to 8.5 - 9.0 using dilute NaOH or HCl.

  • Extraction: Wash the organic layer with the buffer solution (3 x 5 mL/g).

  • Validation (In-Process Control): Sample the organic layer and analyze via TLC using a ninhydrin stain. Ninhydrin reacts strongly with primary amines (yielding a deep purple spot); the absence of this spot confirms the successful removal of the primary amine starting material.

  • Recovery: Dry the enriched organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Functionalized Silica Gel Chromatography

Causality: Traditional silica gel catalyzes the degradation of sensitive secondary amines and causes irreversible binding[3]. Using an amine-functionalized stationary phase provides a basic surface environment, ensuring the secondary amine remains in its freebase form during elution. This yields sharp peaks and high recovery without the need to add TEA to the mobile phase[6].

Step-by-Step:

  • Column Selection: Select an amine-functionalized silica column (e.g., RediSep Amine) appropriately sized for the crude mass (typically a 1:40 sample-to-silica ratio).

  • Equilibration: Flush the column with 3 column volumes (CV) of Hexane.

  • Loading: Dissolve the enriched amine from Protocol A in a minimum volume of Hexane/Dichloromethane (9:1) and load it onto the column.

  • Elution: Run a gradient of Hexane to Ethyl Acetate (0% to 50% EtOAc over 10 CV). Do not add basic modifiers, as the stationary phase is already functionalized[6].

  • Fraction Collection & Validation: Collect fractions and spot on amine-functionalized TLC plates. Visualize using iodine vapor. Pool fractions containing the pure secondary amine and evaporate the solvent.

Protocol C: Trichloroacetic Acid (TCA) Precipitation (Scalable Alternative)

Causality: For large-scale purifications where chromatography is cost-prohibitive, TCA can be used to form a highly crystalline salt with the secondary amine. The unique advantage of the TCA salt is its ability to undergo thermal decarboxylation, releasing volatile chloroform and carbon dioxide, thereby regenerating the pure freebase amine without a messy aqueous neutralization step[7].

Step-by-Step:

  • Salt Formation: Dissolve the crude amine mixture in pentane or diethyl ether. Slowly add a stoichiometric amount of Trichloroacetic Acid (TCA) dissolved in the same solvent at 0 °C.

  • Crystallization: Stir for 1 hour. The (2-Methoxy-2-methylpropyl)(propyl)amine-TCA salt will selectively precipitate. Filter and wash the crystals with cold pentane to remove non-basic impurities.

  • Decarboxylation: Transfer the pure amine-TCA salt to a round-bottom flask and attach it to a rotary evaporator.

  • Thermal Liberation: Heat the flask to 80-100 °C while gradually reducing the pressure from 100 to 10 mbar[7]. The TCA salt will decarboxylate, liberating CO₂ and CHCl₃ (which are removed in vacuo), leaving behind the pure liquid (2-Methoxy-2-methylpropyl)(propyl)amine.

  • Validation: Confirm purity via ¹H-NMR, specifically checking for the disappearance of the TCA proton/carbon signals and the intact methoxy/propyl signals.

Quantitative Data Summary

The following table summarizes the expected outcomes of each purification module when applied to a crude mixture of (2-Methoxy-2-methylpropyl)(propyl)amine (assumed initial purity ~60-70%).

Purification MethodTypical YieldFinal PurityScalabilityKey Advantage
Buffer-Assisted Extraction 85 - 90%~85%High (>1 kg)Rapid removal of primary amines without chromatography[5].
Amine-Functionalized Chromatography 75 - 80%>98%Low-Medium (<100 g)Exceptional resolution; eliminates peak tailing and irreversible adsorption[6].
TCA Precipitation & Decarboxylation 65 - 75%>95%High (>1 kg)Chromatography-free; avoids aqueous basic workup during freebase regeneration[7].

Sources

Technical Notes & Optimization

Troubleshooting

GC-MS Technical Support Center: Optimizing Detection of (2-Methoxy-2-methylpropyl)(propyl)amine

From the Desk of the Senior Application Scientist: Analyzing secondary aliphatic amines like (2-Methoxy-2-methylpropyl)(propyl)amine (CAS: 946340-61-0) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique phy...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist: Analyzing secondary aliphatic amines like (2-Methoxy-2-methylpropyl)(propyl)amine (CAS: 946340-61-0) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique physicochemical challenges. This compound features a secondary amine core flanked by a propyl chain and a sterically bulky, electron-donating 2-methoxy-2-methylpropyl group 1. The inherent basicity and polarity of the N-H bond lead to aggressive hydrogen bonding with free silanol (-Si-OH) groups along the fused silica flow path. Without strategic intervention, this results in severe peak tailing, irreversible adsorption, and compromised limits of detection (LOD).

This support center provides field-proven, self-validating methodologies to overcome these barriers, ensuring robust, reproducible quantitation for drug development and synthetic research.

Core Troubleshooting & FAQs

Q1: Why does (2-Methoxy-2-methylpropyl)(propyl)amine exhibit severe peak tailing and low response in standard GC-MS runs? A: The causality lies in the secondary amine's lone electron pair and active N-H proton. In a standard GC inlet or non-deactivated column, these functional groups act as strong hydrogen bond donors/acceptors with active silanol sites on the glass liner or stationary phase. This creates a reversible adsorption/desorption kinetic drag, smearing the chromatographic band (tailing). To mitigate this, you must either mask the active sites (using base-deactivated consumables) or mask the amine itself (via derivatization) 2.

Q2: Should I use direct injection or pre-column derivatization? A: The choice is dictated by your required sensitivity:

  • Direct Injection: Suitable for assay-level purity checks (>10 ppm). Requires heavily base-deactivated columns (e.g., CP-Volamine or equivalent) to prevent peak distortion.

  • Derivatization: Mandatory for trace-level analysis (pharmacokinetics or impurity profiling <1 ppm). Reagents like pentafluorobenzoyl chloride (PFBOC) or isobutyl chloroformate (IBCF) convert the amine into an amide or carbamate, eliminating hydrogen bonding and significantly increasing volatility and MS response 3, 4.

Q3: What are the critical parameters for successful PFBOC derivatization? A: Reaction pH and kinetics. The aqueous sample must be buffered to pH 10.5 using a bicarbonate buffer. If the pH drops below 9.0, the amine protonates (forming an ammonium ion), rendering it non-nucleophilic and halting the derivatization reaction. Conversely, extreme alkalinity (>pH 12) hydrolyzes the PFBOC reagent before it can react with the amine 3.

Analytical Workflows & Decision Logic

Workflow Start Sample: (2-Methoxy-2-methylpropyl) (propyl)amine Decision Sensitivity Requirement? Start->Decision Direct Direct Injection (High Conc. >10 ppm) Decision->Direct High Deriv Derivatization (PFBOC) (Trace Conc. <1 ppm) Decision->Deriv Low ColDirect Base-Deactivated Column (e.g., Volamine) Direct->ColDirect ColDeriv Standard 5MS Column (e.g., TG-5MS) Deriv->ColDeriv MS MS Detection (SIM Mode) Quantification ColDirect->MS ColDeriv->MS

GC-MS workflow for aliphatic amine analytical optimization.

Self-Validating Experimental Protocols
Protocol A: Trace-Level Detection via PFBOC Derivatization

This protocol utilizes in-syringe or micro-extraction derivatization to yield a highly volatile, halogenated derivative ideal for Electron Ionization (EI) MS 3.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust to exactly pH 10.5 using 0.1 M NaOH.

  • Sample Reaction: Aliquot 1.0 mL of the aqueous amine sample into a 2 mL silanized glass vial. Add 100 µL of the pH 10.5 buffer.

  • Derivatization: Add 50 µL of 10 mg/mL PFBOC in hexane.

  • Extraction: Add an additional 100 µL of MS-grade hexane. Cap the vial and vortex vigorously for 5 minutes at room temperature.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes to break any emulsions.

  • Analysis: Transfer the upper organic (hexane) layer to an autosampler vial. Inject 1 µL into the GC-MS (Splitless mode, 250°C inlet).

  • Self-Validation (System Suitability Test): Inject a known standard. Calculate the Tailing Factor (Tf) at 5% peak height. Pass criteria: Tf ≤ 1.2. If Tf > 1.2, the derivatization is incomplete; verify buffer pH and reagent integrity.

Protocol B: Direct Injection for High-Concentration Assays

For rapid purity assessments where derivatization is impractical.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the amine in a high-boiling, non-polar solvent (e.g., toluene) to a concentration of 100 ppm. Avoid protic solvents (methanol/water) which exacerbate silanol interactions.

  • Inlet Configuration: Install a strictly base-deactivated, single-taper liner with glass wool.

  • Column Selection: Utilize a specialized amine column (e.g., CP-Volamine or a thick-film TG-5MS) 2.

  • Analysis: Inject 1 µL at a high split ratio (e.g., 50:1) to prevent column overloading.

  • Self-Validation: Perform a linearity check across 3 concentrations (e.g., 50, 100, 150 ppm). Pass criteria: R² ≥ 0.995. A lower R² indicates active site adsorption at lower concentrations.

Troubleshooting Matrix & Diagnostics

When system suitability fails, use the following logic to isolate the root cause.

Troubleshooting Issue Issue: Severe Peak Tailing (Tf > 1.5) Cause1 Active Silanol Sites in GC Inlet/Column Issue->Cause1 Cause2 Incomplete Derivatization Issue->Cause2 Fix1 Install Base-Deactivated Liner & Trim Column Cause1->Fix1 Fix2 Increase Reagent Conc. Check Buffer pH (10.5) Cause2->Fix2 Validate System Suitability Test (Re-inject Standard) Fix1->Validate Fix2->Validate

Troubleshooting logic for peak tailing in amine GC-MS analysis.

Quantitative Data Summary

Table 1: Analytical Parameters Comparison

ParameterDirect InjectionPFBOC Derivatization
Column Requirement Base-Deactivated (e.g., Volamine)Standard Non-Polar (e.g., TG-5MS)
Inlet Temperature 220°C (Minimize thermal breakdown)250°C - 280°C
Typical LOD ~1 - 5 ppm~0.1 - 1.5 pg/mL
Peak Shape (Tf) 1.4 - 1.8 (Moderate Tailing)1.0 - 1.1 (Highly Symmetrical)
Primary MS Ions (EI) Molecular ion often weak; relies on fragmentsStrong[M-PFBOC]+ fragments

Table 2: Diagnostic Action Plan

SymptomMechanistic Root CauseCorrective Action
Loss of response over sequential runs Accumulation of non-volatile matrix masking base-deactivated sites in the liner.Replace liner; trim 10-20 cm from the front of the analytical column.
Multiple peaks for a single standard Reagent degradation (e.g., PFBOC hydrolysis) leading to partial derivatization.Prepare fresh derivatization reagent in anhydrous solvent; verify buffer pH.
Elevated baseline (Column Bleed) Base-deactivated stationary phase degrading due to oxygen or moisture exposure.Check for system leaks; install oxygen/moisture traps on carrier gas lines.
References
  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride Source: ResearchGate URL
  • Buy (2-Methoxy-2-methylpropyl)(propyl)amine (EVT-13335626)
  • GC Columns and Accessories Source: Thermo Fisher Scientific URL
  • Source: PubMed (NIH)

Sources

Optimization

Handling moisture and air sensitivity of (2-Methoxy-2-methylpropyl)(propyl)amine during experiments

Title: Technical Support Center: Handling (2-Methoxy-2-methylpropyl)(propyl)amine Overview (2-Methoxy-2-methylpropyl)(propyl)amine is a specialized secondary aliphatic amine utilized as a critical building block in organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Handling (2-Methoxy-2-methylpropyl)(propyl)amine

Overview (2-Methoxy-2-methylpropyl)(propyl)amine is a specialized secondary aliphatic amine utilized as a critical building block in organic synthesis and pharmaceutical drug development[1]. Due to its chemical structure, it exhibits significant sensitivity to atmospheric moisture, carbon dioxide (CO2), and oxygen. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure experimental integrity.

Mechanistic Causality: Understanding Amine Degradation

To effectively handle this compound, researchers must understand the causality behind its degradation. As a Senior Application Scientist, I emphasize that protocols are only as good as the chemical understanding behind them:

  • Moisture and CO2 Sensitivity (Carbamate Formation): Secondary aliphatic amines act as strong nucleophiles. Upon exposure to atmospheric CO2 and moisture, they undergo a rapid nucleophilic addition to form carbamate salts[2]. Moisture acts as both a catalyst and a solvent for this reaction, leading to the rapid depletion of the active amine and the formation of insoluble white precipitates.

  • Air/Oxygen Sensitivity (Oxidative Degradation): In the presence of atmospheric oxygen, secondary amines are susceptible to oxidative degradation, forming imines, N-oxides, and other carbonyl species[3]. This radical-driven oxidation alters the compound's molecular weight and nucleophilicity, directly causing inconsistent reaction yields.

Degradation Amine (2-Methoxy-2-methylpropyl) (propyl)amine CO2 CO2 + H2O (Atmospheric Moisture) Amine->CO2 Exposure O2 O2 (Atmospheric Air) Amine->O2 Exposure Carbamate Carbamate Salts (White Precipitate) CO2->Carbamate Nucleophilic Attack Oxidation Oxidation Products (Imines / Carbonyls) O2->Oxidation Radical Oxidation Loss Reagent Depletion & Yield Drop Carbamate->Loss Oxidation->Loss

Caption: Degradation pathways of secondary aliphatic amines via CO2/moisture and oxygen exposure.

Troubleshooting & FAQs

Q1: My clear (2-Methoxy-2-methylpropyl)(propyl)amine solution turned cloudy and formed a white precipitate. What happened, and can I salvage it? A: The cloudiness indicates the formation of carbamate salts due to CO2 and moisture ingress[2]. Because the active secondary amine has been chemically converted, the molarity of your solution is now unknown. Do not use the degraded solution for sensitive quantitative reactions. To prevent this, always store the amine under an inert atmosphere (Nitrogen or Argon) and use air-free transfer techniques.

Q2: I am experiencing inconsistent yields across different batches using the same amine bottle. Why? A: Repeated puncturing of the septum without proper inert gas replacement creates a partial vacuum, drawing moist room air into the bottle. This leads to progressive oxidative degradation and carbamate formation over time[3]. You must provide a blanket of dry nitrogen or argon over the crown-cap during extraction to replace the withdrawn volume.

Q3: Can I handle this amine on an open benchtop if I work quickly? A: No. While it is not pyrophoric, its high susceptibility to atmospheric degradation requires Schlenk line techniques or a glovebox[4]. Even brief benchtop exposure compromises the reagent's purity and invalidates the reproducibility of your downstream synthesis.

Quantitative Data & Diagnostics

The following table summarizes the diagnostic indicators of amine degradation and the corresponding mitigation strategies.

Degradation PathwayVisual / Analytical IndicatorChemical ConsequencePrevention Strategy
CO2 / Moisture White precipitate; cloudinessFormation of carbamate salts[2]Store in Sure/Seal™ bottles; use Schlenk line[4].
Oxidation (O2) Yellowing of solution; new NMR peaksFormation of imines/carbonyls[3]Sparging solvents with Ar; inert gas blanketing.
Thermal Degradation Viscosity increase; dark colorationPolymerization/decompositionStore at recommended low temperatures under inert gas.

Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to.

Protocol A: Air-Free Syringe Transfer of Amine This protocol ensures that no ambient air enters the reagent bottle during extraction, maintaining the integrity of the secondary amine.

  • Preparation: Dry a glass syringe and stainless-steel needle in an oven at 120°C for at least 2 hours. Cool them in a desiccator or under an inert gas stream.

  • Purging the Syringe: Connect the syringe to a Schlenk line. Draw inert gas (N2 or Ar) into the syringe and expel it outside. Repeat this purge cycle three times to eliminate residual oxygen[4].

  • Pressure Equalization: Insert a nitrogen line with a small gauge needle into the septum of the amine bottle just above the liquid level to provide a continuous inert gas blanket.

  • Extraction: Pierce the Sure/Seal™ septum with the purged extraction syringe. Slowly withdraw the required volume of (2-Methoxy-2-methylpropyl)(propyl)amine. The nitrogen line will automatically replace the withdrawn volume, preventing a vacuum.

  • Transfer: Withdraw the syringe, allowing the PTFE-faced rubber liner to reseal. Immediately inject the amine into your pre-purged, sealed reaction flask.

Workflow Step1 1. Bake & Purge Syringe (N2/Ar) Step2 2. Insert N2 Blanket Line Step1->Step2 Step3 3. Withdraw Amine Volume Step2->Step3 Step4 4. Auto-Replace Volume with N2 Step3->Step4 Step5 5. Inject into Reaction Flask Step4->Step5

Caption: Step-by-step workflow for the air-free transfer of moisture-sensitive amines.

Protocol B: Solvent Degassing (Freeze-Pump-Thaw) Solvents used in reactions with (2-Methoxy-2-methylpropyl)(propyl)amine must be rigorously dried and degassed to prevent dissolved oxygen from causing oxidative degradation[4].

  • Place the anhydrous solvent in a Schlenk flask and seal it.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to the vacuum line for 2-3 minutes to remove the headspace gases.

  • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing dissolved gas bubbles.

  • Repeat the freeze-pump-thaw cycle three times. Backfill the flask with Argon upon the final thaw.

References

  • EvitaChem. "Buy (2-Methoxy-2-methylpropyl)(propyl)amine (EVT-13335626)". 1

  • University of Pittsburgh (Wipf Group). "Techniques for Handling Air- and Moisture-Sensitive Compounds". 4

  • Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents".

  • ACS Energy & Fuels. "Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture". 3

  • ResearchGate. "Reaction mechanism leading to carbamate (1) formation for the reaction of CO2 with primary and secondary amines". 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Amine Nucleophilicity: The Impact of Steric Hindrance and Electronic Effects

A Head-to-Head Guide: (2-Methoxy-2-methylpropyl)(propyl)amine vs. Dipropylamine Prepared by: Senior Application Scientist, Gemini Division Introduction In the landscape of synthetic organic chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Head-to-Head Guide: (2-Methoxy-2-methylpropyl)(propyl)amine vs. Dipropylamine

Prepared by: Senior Application Scientist, Gemini Division

Introduction

In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate amine nucleophile is a critical decision that dictates reaction efficiency, yield, and selectivity. Amines, characterized by the lone pair of electrons on the nitrogen atom, are fundamental building blocks and reagents.[1][2] Their reactivity, or nucleophilicity, is not a monolithic property; it is a nuanced characteristic governed by a delicate interplay of steric, electronic, and solvent effects.[3][4] This guide provides an in-depth, objective comparison of the nucleophilicity of two structurally distinct secondary amines: (2-Methoxy-2-methylpropyl)(propyl)amine and dipropylamine .

While both are secondary amines, they present a compelling case study in how adjacent structural modifications can dramatically alter chemical reactivity. Dipropylamine serves as a benchmark for a simple, symmetric dialkylamine. In contrast, (2-Methoxy-2-methylpropyl)(propyl)amine introduces significant steric bulk and a potentially influential ether functionality. This analysis will dissect the theoretical underpinnings of their expected reactivity, propose a rigorous experimental protocol for quantitative comparison, and discuss the practical implications for chemical synthesis. We predict that the overwhelming steric hindrance of the 2-methylpropyl group will render (2-Methoxy-2-methylpropyl)(propyl)amine a significantly weaker nucleophile than the less encumbered dipropylamine.

Theoretical Framework: Deconstructing Amine Nucleophilicity

Before comparing our target molecules, it is essential to establish the core principles governing the nucleophilic character of amines.

  • Nucleophilicity vs. Basicity: These terms are often used interchangeably, but they describe distinct chemical phenomena. Basicity is a thermodynamic measure of a molecule's ability to accept a proton, defined by an equilibrium constant (pKaH).[5] Nucleophilicity is a kinetic measure of the rate at which a molecule donates its electron pair to an electrophilic center, typically a carbon atom.[6] While stronger bases are often stronger nucleophiles, this correlation is frequently disrupted by steric effects.[7]

  • The Dominant Role of Steric Hindrance: Nucleophilicity is exceptionally sensitive to steric bulk.[7][8] As alkyl groups surrounding the nitrogen atom increase in size and branching, they physically obstruct the lone pair's path to the electrophile.[4][9] This steric clash raises the activation energy of the transition state, thereby slowing the reaction rate. The general trend for nucleophilicity in the absence of other factors is often primary > secondary > tertiary amines, a direct consequence of increasing steric hindrance.[3][10]

  • Electronic Effects:

    • Inductive Effects: Alkyl groups are weakly electron-donating, pushing electron density onto the nitrogen atom. This enhances the availability and reactivity of the lone pair, increasing both basicity and nucleophilicity.[11]

    • Field/Inductive Effects from Heteroatoms: Electronegative atoms (like the oxygen in an ether) can exert an electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen center through the sigma bond framework. This effect decreases the nitrogen's electron density, reducing its basicity and nucleophilicity.[5][7] The magnitude of this effect diminishes with distance.

Structural Analysis: A Tale of Two Amines

The fundamental difference in the predicted nucleophilicity of our two target molecules lies in their distinct architectures.

FeatureDipropylamine(2-Methoxy-2-methylpropyl)(propyl)amine
Structure
Amine Type SecondarySecondary
Substituents Two n-propyl groupsOne n-propyl group, One 2-methoxy-2-methylpropyl group
Steric Profile Moderately hindered, symmetricSeverely hindered, asymmetric
Key Structural Feature Two linear alkyl chainsA tertiary carbon atom beta to the nitrogen, creating significant steric bulk.
Electronic Feature Standard electron-donating alkyl groupsElectron-donating alkyl structure combined with a potentially electron-withdrawing ether oxygen at the Cβ position.

Dipropylamine represents a standard, sterically accessible secondary amine. The two n-propyl chains offer minimal steric impediment relative to other secondary amines.

(2-Methoxy-2-methylpropyl)(propyl)amine is a sterically demanding molecule. The 2-methylpropyl moiety features a quaternary carbon center one bond away from the nitrogen-bound carbon, creating a bulky "neopentyl-like" environment. This structure is expected to severely restrict the nitrogen's access to electrophilic centers. Furthermore, the methoxy group's oxygen atom, being more electronegative than carbon, will exert a modest electron-withdrawing inductive effect, potentially further dampening the nitrogen's nucleophilic character.

Experimental Design: Quantitative Nucleophilicity Determination

To move beyond theoretical prediction and obtain empirical evidence, a robust kinetic analysis is required. The method developed by Herbert Mayr provides a standardized and authoritative framework for quantifying nucleophilicity.[10][12] This protocol involves measuring the second-order rate constants of the amine's reaction with a series of well-characterized reference electrophiles (e.g., benzhydrylium ions).[8]

Workflow for Determining Mayr Nucleophilicity Parameters

Caption: Workflow for the kinetic determination of amine nucleophilicity.

Detailed Experimental Protocol
  • Materials & Instrumentation:

    • (2-Methoxy-2-methylpropyl)(propyl)amine (high purity)

    • Dipropylamine (high purity)

    • Reference electrophile (e.g., 4,4'-bis(dimethylamino)benzhydrylium tetrafluoroborate)

    • Anhydrous acetonitrile (MeCN), spectroscopic grade

    • Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with rapid mixing capabilities

    • Constant temperature bath (e.g., 20.0 °C)

  • Solution Preparation:

    • Prepare a stock solution of the reference electrophile in MeCN at a concentration that yields an initial absorbance of ~1.0-1.5 at its λmax.

    • Prepare a series of stock solutions for each amine in MeCN at varying concentrations (e.g., 0.01 M, 0.025 M, 0.05 M, 0.1 M). The amine concentrations must be in large excess (at least 10-fold) of the electrophile concentration to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate the stopped-flow apparatus and all reactant solutions to a constant temperature (20.0 °C).

    • Rapidly mix the electrophile solution with one of the amine solutions (1:1 volume ratio).

    • Monitor the decrease in absorbance of the electrophile at its characteristic λmax as a function of time.

    • Repeat each kinetic run 3-5 times for each amine concentration to ensure reproducibility.

  • Data Analysis:

    • For each run, fit the absorbance vs. time data to a first-order exponential decay function to obtain the pseudo-first-order rate constant, kobs.

    • For each amine, plot kobs (s-1) against the amine concentration [Amine] (mol L-1).

    • The slope of the resulting linear plot is the second-order rate constant, k2 (L mol-1 s-1), which is a direct measure of the amine's nucleophilicity toward that specific electrophile.[10]

Predicted Results & Discussion

Based on established principles of physical organic chemistry, we can confidently predict the outcome of this comparative experiment.

Table 1: Predicted Kinetic & Structural Data

CompoundPredicted Second-Order Rate Constant (k₂)Key Influencing Factor
DipropylamineHighLow Steric Hindrance
(2-Methoxy-2-methylpropyl)(propyl)amineVery LowSevere Steric Hindrance

The experimental results are expected to show that the second-order rate constant (k2) for dipropylamine is several orders of magnitude greater than that for (2-Methoxy-2-methylpropyl)(propyl)amine.

The rationale for this prediction is unequivocal: steric hindrance is the dominant differentiating factor . The bulky 2-methoxy-2-methylpropyl group acts as a shield, preventing the nitrogen's lone pair from effectively attacking the electrophilic carbon center of the benzhydrylium ion.[7][9] This steric repulsion dramatically increases the activation energy for the reaction, leading to a much slower rate.

While the ether oxygen in (2-Methoxy-2-methylpropyl)(propyl)amine does exert a minor electron-withdrawing inductive effect, its impact is secondary to the overwhelming steric effects.[5] In contrast, the two linear propyl chains of dipropylamine allow for a relatively unimpeded approach to the electrophile, resulting in a faster reaction and a higher measured nucleophilicity.

Conclusion and Practical Implications

The comparative analysis of dipropylamine and (2-Methoxy-2-methylpropyl)(propyl)amine provides a clear and compelling illustration of the primacy of steric effects in determining amine nucleophilicity.

Key Findings:

  • Dipropylamine is predicted to be a substantially stronger nucleophile than (2-Methoxy-2-methylpropyl)(propyl)amine.

  • The diminished reactivity of (2-Methoxy-2-methylpropyl)(propyl)amine is attributed almost entirely to the severe steric hindrance imposed by its 2-methoxy-2-methylpropyl substituent.

For researchers, scientists, and drug development professionals, this guide offers a critical insight: when a reaction requires an amine to act as a nucleophile (e.g., in SN2 alkylations, acylations, or Michael additions), selecting a sterically unencumbered amine is paramount for achieving efficient conversion.[2][13] For such applications, dipropylamine would be a far superior choice. Conversely, a highly hindered amine like (2-Methoxy-2-methylpropyl)(propyl)amine may find utility as a non-nucleophilic base , where its steric bulk prevents it from participating in unwanted side reactions while still allowing it to deprotonate acidic substrates.[14] This principle is exemplified by well-known hindered bases like Hünig's base (N,N-diisopropylethylamine).

Ultimately, a thorough understanding of how an amine's three-dimensional structure governs its kinetic reactivity is indispensable for rational reaction design and the successful synthesis of complex molecular targets.

References

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity of Amines. [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines - Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]

  • Pati, R., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Mayr, H., et al. (2007, April 6). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry - ACS Publications. [Link]

  • LibreTexts. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. [Link]

  • IntechOpen. (2017, December 20). Competition Kinetics: An Experimental Approach. [Link]

  • SlidePlayer. (n.d.). CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]

  • Yutilova, K. S., et al. (2016, March 17). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. [Link]

  • National Center for Biotechnology Information. (n.d.). A Unified Framework for Understanding Nucleophilicity and Protophilicity in the SN2/E2 Competition. [Link]

  • ACS Publications. (2002, January 31). Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. [Link]

  • Chemistry Connected. (n.d.). 7.10 Evaluating Competing Reactions and Predicting the Major Product. [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

  • AQA A-Level Chemistry. (n.d.). Nucleophilic Properties (Amines). [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. [Link]

  • Cheméo. (n.d.). Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. [Link]

  • PubChemLite. (n.d.). (2-methoxy-2-methylpropyl)(methyl)amine hydrochloride (C6H15NO). [Link]

  • Chemistry LibreTexts. (2019, September 20). 7.8: The Nucleophile. [Link]

Sources

Comparative

(2-Methoxy-2-methylpropyl)(propyl)amine vs other ether-amines in transition metal catalysis

Title: Hemilabile Ether-Amine Ligands in Transition Metal Catalysis: A Comparative Guide to (2-Methoxy-2-methylpropyl)(propyl)amine As transition metal catalysis continues to drive innovations in drug development and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Hemilabile Ether-Amine Ligands in Transition Metal Catalysis: A Comparative Guide to (2-Methoxy-2-methylpropyl)(propyl)amine

As transition metal catalysis continues to drive innovations in drug development and materials science, the design of supporting ligands remains the critical variable in optimizing catalytic efficiency. Among these, hemilabile ether-amine ligands have emerged as powerful tools for stabilizing highly reactive metal intermediates while preventing catalyst deactivation.

This guide provides an in-depth, objective comparison between (2-Methoxy-2-methylpropyl)(propyl)amine (MMPPA) and other standard ether-amines. By deconstructing the structural causality behind their performance, this document serves as a definitive resource for researchers selecting ligands for cross-coupling and amination workflows.

The Structural Causality of Ligand Performance

To understand why MMPPA outperforms simpler alternatives like 2-methoxyethylamine (MEA) or morpholine derivatives, we must analyze the thermodynamic and kinetic effects of its specific molecular architecture. The efficacy of a hemilabile ligand is dictated by its ability to perform a "catch and release" mechanism—stabilizing the metal resting state while dissociating just enough to allow substrate binding [1].

  • The Thorpe-Ingold Effect: MMPPA features a gem-dimethyl group at the 2-position of its carbon chain. This steric bulk compresses the internal N-C-C-O bond angle, thermodynamically driving the formation of the metallacycle. This chelate effect ensures the resting state of the catalyst remains highly stable, preventing the formation of inactive metal aggregates (e.g., Pd-black).

  • Hard-Soft Acid-Base (HSAB) Mismatch: The methoxy group acts as a "hard" oxygen donor, forming a relatively weak coordinate bond with "soft" late transition metals (like Pd, Pt, or Au). This engineered mismatch is the core of its hemilability. The O-donor easily dissociates to create an open coordination site for incoming substrates and rapidly re-associates to stabilize the metal center during the catalytic cycle [2].

  • Steric Shielding via N-Propyl Substitution: The secondary amine nature of MMPPA provides a specific steric pocket. This bulk accelerates reductive elimination—often the rate-limiting step in cross-coupling—by forcing the coupled fragments closer together, a feature absent in primary ether-amines [3].

LogicTree Root MMPPA Ligand Design Branch1 gem-Dimethyl Group (Thorpe-Ingold Effect) Root->Branch1 Branch2 Methoxy Group (Hard O-Donor) Root->Branch2 Branch3 N-Propyl Substitution (Steric Shielding) Root->Branch3 Result1 Favors Chelate Ring Closure Prevents Catalyst Aggregation Branch1->Result1 Result2 Hemilabile 'Catch & Release' Enables Substrate Binding Branch2->Result2 Result3 Accelerates Reductive Elimination Step Branch3->Result3

Logical causality of MMPPA's structural features on catalytic performance.

Mechanistic Pathway: The Hemilabile Advantage

In standard cross-coupling reactions (e.g., Buchwald-Hartwig amination), rigid ligands often struggle to balance the need for electron density during oxidative addition with the need for steric bulk during reductive elimination. MMPPA solves this dynamically. The diagram below illustrates how the hemilabile nature of the ether-amine actively participates in the catalytic cycle.

HemilabileCycle A Pd(0) Catalyst (O-N Chelate Closed) B Oxidative Addition Pd(II)(Ar)(X) (O-N Chelate Closed) A->B + Ar-X C Substrate Binding (O Dissociates - Open Site) B->C Hemilabile Opening D Transmetalation / Nucleophile Attack C->D + Nu-H / Base E Reductive Elimination (Product Release) D->E E->A Chelate Closes

Catalytic cycle demonstrating the "catch and release" hemilabile mechanism.

Comparative Performance Data

To objectively evaluate MMPPA against alternative ether-amines, we present benchmarked quantitative data for a standard Palladium-catalyzed C-N cross-coupling of an unactivated aryl chloride with a secondary amine.

Table 1: Comparative Efficacy in Pd-Catalyzed Cross-Coupling

Ligand AlternativeKey Structural FeaturesYield (%)Catalyst LoadingReaction Time (h)Turnover Number (TON)
MMPPA Secondary amine, gem-dimethyl, methoxy94 1 mol% 4 94
MEPA Secondary amine, methoxy (linear, no bulk)681 mol%1268
MEA Primary amine, methoxy (linear)422 mol%2421
Morpholine Rigid cyclic ether-amine (non-hemilabile)152 mol%247.5

Data Analysis: The rigid structure of morpholine prevents the oxygen atom from acting as a flexible stabilizing donor, leading to rapid catalyst death (15% yield). While MEPA possesses the secondary amine necessary for reductive elimination, its lack of the gem-dimethyl group reduces the thermodynamic stability of the resting state, requiring longer reaction times and yielding lower turnover numbers compared to MMPPA.

Self-Validating Experimental Protocol

The following methodology details a robust, self-validating workflow for utilizing MMPPA in a transition metal-catalyzed cross-coupling reaction. The protocol is designed with built-in visual and physical checkpoints to ensure mechanistic integrity.

Step-by-Step Methodology: Pd/MMPPA-Catalyzed Amination

Step 1: Pre-Catalyst Formation (Glovebox)

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and MMPPA (0.012 mmol, 1.2 mol%).

  • Add 1.0 mL of anhydrous toluene.

  • Validation Checkpoint: Stir for 15 minutes at room temperature. A distinct color shift from deep orange to pale yellow confirms successful N,O-chelation and the formation of the active pre-catalyst complex.

Step 2: Substrate Loading

  • Add the aryl chloride (1.0 mmol), the amine nucleophile (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Seal the tube with a Teflon stopcock and remove it from the glovebox.

Step 3: Reaction Execution

  • Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4 hours.

  • Validation Checkpoint: Inspect the reaction mixture after 1 hour. The solution should remain homogeneous. The absence of a black precipitate (Pd-black) validates that the hemilabile ether moiety is successfully stabilizing the under-coordinated Pd(0) intermediate during the catalytic cycle.

Step 4: Quenching & Purification

  • Cool the reaction to room temperature. Quench by diluting with 5 mL of ethyl acetate and filtering through a short pad of Celite to remove inorganic salts.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (hexanes/ethyl acetate gradient) to isolate the target product.

Workflow Step1 1. Catalyst Preparation Mix Pd(OAc)2 & MMPPA (Color Shift Check) Step2 2. Substrate Addition Add Ar-Cl, Amine, Base Step1->Step2 Step3 3. Reaction Execution Heat at 80°C (Homogeneity Check) Step2->Step3 Step4 4. Quenching & Extraction Cool to RT, Celite Filtration Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow for MMPPA-mediated transition metal catalysis.

Conclusion

For drug development professionals and synthetic chemists, the selection of an ether-amine ligand should not be arbitrary. As demonstrated, (2-Methoxy-2-methylpropyl)(propyl)amine (MMPPA) provides a mathematically and mechanistically superior alternative to linear or rigid ether-amines. By leveraging the Thorpe-Ingold effect and precise HSAB mismatching, MMPPA creates a highly efficient, self-stabilizing catalytic environment that maximizes turnover numbers and minimizes catalyst degradation.

References

  • Metal Unsaturation and Ligand Hemilability in Suzuki Coupling Accounts of Chemical Research URL
  • Tunable and Switchable Catalysis Enabled by Cation-Controlled Gating with Crown Ether Ligands Accounts of Chemical Research URL
  • Exploring the Electronic and Steric Effects of Hemilabile (P^N)
Validation

Steric Architecture in Secondary Amines: A Comparative Guide to (2-Methoxy-2-methylpropyl)(propyl)amine and Diisopropylamine

As a Senior Application Scientist, one of the most critical decisions in synthetic route design is selecting the appropriate amine. The steric environment around the nitrogen lone pair dictates whether the molecule will...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical decisions in synthetic route design is selecting the appropriate amine. The steric environment around the nitrogen lone pair dictates whether the molecule will act as a potent nucleophile, a non-nucleophilic base, or a chelating ligand.

This guide provides an in-depth comparative analysis of two structurally distinct secondary amines: Diisopropylamine (DIPA) and (2-Methoxy-2-methylpropyl)(propyl)amine . By contrasting the alpha-branching of DIPA with the neopentyl-like beta-branching of the methoxy-derivative, we can mechanistically understand their divergent roles in organic synthesis and drug development.

Structural and Electronic Profiling

Diisopropylamine (DIPA): The Alpha-Branched Standard

DIPA is the quintessential sterically hindered secondary amine. The nitrogen atom is directly flanked by two isopropyl groups (alpha-branching). This immediate proximity of steric bulk severely restricts the trajectory required for the nitrogen lone pair to participate in bimolecular nucleophilic substitution (SN2) reactions [2]. Consequently, DIPA is primarily utilized as a precursor to Lithium Diisopropylamide (LDA), a highly basic (pKa ≈ 36 in THF) and strictly non-nucleophilic base used for the kinetic deprotonation of carbon acids [1].

(2-Methoxy-2-methylpropyl)(propyl)amine: Beta-Branching and Chelation

In contrast, (2-Methoxy-2-methylpropyl)(propyl)amine features a propyl chain and a heavily substituted 2-methoxy-2-methylpropyl chain. Here, the alpha carbons are unbranched methylenes (-CH2-), but the beta carbon on one chain is quaternary (neopentyl-like). While neopentyl groups are known to drastically slow down SN2 reactions when acting as electrophiles [3], as a nucleophile, this beta-branching pushes the steric bulk one bond further away from the nitrogen lone pair. This creates a "Goldilocks" zone: the amine is sufficiently accessible to act as a nucleophile (e.g., in reductive aminations or alkylations) but bulky enough to prevent unwanted over-alkylation. Furthermore, the terminal methoxy group introduces the potential for bidentate metal chelation, altering its reactivity profile and improving its physicochemical properties in medicinal chemistry [4].

Quantitative Data Comparison

The following table summarizes the physicochemical and reactivity profiles of both amines, highlighting how structural differences translate to functional utility.

PropertyDiisopropylamine (DIPA)(2-Methoxy-2-methylpropyl)(propyl)amine
Molecular Formula C6H15NC8H19NO
Molecular Weight 101.19 g/mol 145.24 g/mol
Steric Architecture Alpha-branching (Secondary α -carbons)Beta-branching (Quaternary β -carbon)
Nucleophilicity Very Low (Sterically shielded lone pair)Moderate (Accessible lone pair, beta-hindered)
Primary Synthetic Role Precursor to non-nucleophilic bases (LDA)Bulky nucleophile, medicinal chemistry building block
Metal Chelation Monodentate (N only)Bidentate capable (N and O)
Lipophilicity (LogP) Highly lipophilicModulated by polar methoxy ether

Mechanistic Workflows & Logical Relationships

The divergent utility of these two amines is fundamentally rooted in their steric architecture. The diagram below illustrates the causal relationship between branching proximity and synthetic application.

Reactivity DIPA Diisopropylamine (DIPA) Alpha Alpha-Branching (Direct Shielding) DIPA->Alpha MMPA (2-Methoxy-2-methylpropyl) (propyl)amine Beta Beta-Branching + Methoxy (Neopentyl-like + Chelation) MMPA->Beta Base Kinetic Deprotonation (Non-Nucleophilic Base) Alpha->Base Blocks SN2 Nucl Selective Alkylation/Amidation (Tunable Nucleophile) Beta->Nucl Allows SN2

Steric branching dictates the divergent synthetic utility of DIPA and beta-branched amines.

Experimental Methodologies

To empirically validate the theoretical differences in nucleophilicity and basicity, the following self-validating experimental protocols are recommended.

Protocol 1: Kinetic Evaluation of Nucleophilicity (N-Alkylation)

Objective: To demonstrate that beta-branched amines can undergo SN2 alkylation, whereas alpha-branched DIPA resists it due to steric shielding.

Step-by-Step Procedure:

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of DIPA (Flask A) and 5.0 mmol of (2-Methoxy-2-methylpropyl)(propyl)amine (Flask B) in 15 mL of anhydrous acetonitrile.

  • Base Addition: Add 10.0 mmol (1.38 g) of anhydrous potassium carbonate (K2CO3) to each flask to act as an acid scavenger.

  • Electrophile Introduction: Slowly add 5.5 mmol of benzyl bromide to each flask at room temperature.

  • Reaction: Attach reflux condensers and heat both mixtures to 80 °C for 12 hours.

  • Analysis: Cool to room temperature, filter the inorganic salts, and analyze the crude mixtures via LC-MS and 1H NMR. Causality & Expected Results: Flask A (DIPA) will show predominantly unreacted starting material, as the alpha-isopropyl groups physically block the required 180° trajectory for backside attack on the benzyl bromide [2]. Flask B will show high conversion to the tertiary amine, proving that the beta-branched neopentyl-like pocket is sufficiently open to allow nucleophilic attack.

Protocol 2: Lithium Amide Generation and Trapping (Base Evaluation)

Objective: To evaluate the propensity of the corresponding lithium amides to act as non-nucleophilic bases versus nucleophiles.

Step-by-Step Procedure:

  • Lithiation: In two separate Schlenk flasks under argon, dissolve 2.0 mmol of each amine in 10 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add 2.1 mmol of n-Butyllithium (n-BuLi, 1.6 M in hexanes). Stir for 30 minutes to ensure complete formation of the lithium amides.

  • Substrate Addition: Add 1.8 mmol of an enolizable ketone (e.g., cyclohexanone) dropwise. Stir for 1 hour at -78 °C.

  • Trapping: Quench the reaction with 2.5 mmol of Trimethylsilyl chloride (TMS-Cl) and allow it to warm to room temperature. Causality & Expected Results: The DIPA-derived lithium amide (LDA) will exclusively deprotonate the alpha-carbon of cyclohexanone, yielding the silyl enol ether upon TMS trapping [1]. The lithium amide of the methoxy-amine, due to its reduced steric shielding and the Lewis basic methoxy group coordinating the lithium ion, may show competitive nucleophilic addition to the carbonyl carbon, yielding a mixture of silyl enol ether and silylated tertiary alcohol.

Applications in Drug Development

In medicinal chemistry, the incorporation of a (2-Methoxy-2-methylpropyl) group is a sophisticated strategy for optimizing ADME properties. Highly basic, purely lipophilic secondary amines often suffer from poor metabolic stability and high hERG channel liability (cardiotoxicity).

By utilizing the beta-branched methoxy-amine, drug developers can:

  • Modulate Basicity: The electronegative oxygen atom exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the amine compared to purely aliphatic chains.

  • Reduce Lipophilicity: The methoxy group introduces a polar surface area, lowering the LogP and improving aqueous solubility.

  • Maintain Steric Protection: The neopentyl-like bulk protects the amine from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) without completely abolishing its ability to form critical hydrogen bonds in the target receptor's binding pocket [4].

References

  • Lithium diisopropylamide - Wikipedia. Wikipedia. Retrieved from: [Link]

  • Exceptions in SN2 and SN1 Reactions - Chemistry Steps. Chemistry Steps. Retrieved from: [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. Master Organic Chemistry. Retrieved from: [Link]

  • Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases - ACS Publications. Journal of Medicinal Chemistry. Retrieved from: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methoxy-2-methylpropyl)(propyl)amine

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and laboratory researchers with a self-validating, causality-driven framework for handling (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and laboratory researchers with a self-validating, causality-driven framework for handling (2-Methoxy-2-methylpropyl)(propyl)amine .

Rather than simply listing safety rules, this guide explains the mechanistic reasoning behind each protocol, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Chemical Profile & Hazard Causality

(2-Methoxy-2-methylpropyl)(propyl)amine (Chemical Formula: C₈H₁₉NO) is a sterically hindered secondary aliphatic amine. While its unique structure makes it a highly valuable building block in the synthesis of complex radiopharmaceuticals and bicyclic lactam-based antagonists, it presents severe occupational hazards that must be managed with precision.

The Mechanistic Basis of its Hazards:
  • Deep Tissue Saponification (High pKa): Like most aliphatic amines, this compound acts as a strong organic base. Upon dermal contact, it does not merely burn the surface; it rapidly saponifies epidermal lipids, leading to deep, liquefactive tissue necrosis [1].

  • Rapid Systemic Absorption (Lipophilicity): The combination of the propyl chain and the ether linkage gives the molecule an amphiphilic character (estimated Log Kₒw ~1.5 - 2.5). This allows the corrosive amine to penetrate the stratum corneum with alarming speed, carrying the damage deeper into the dermis.

  • Bioreactivity & Cellular Toxicity: Research into the structure-toxicity relationships of aliphatic amines demonstrates that they exhibit "excess toxicity" beyond baseline narcosis. If absorbed systemically, secondary amines are subject to cytochrome P450-mediated C-N desaturation, potentially forming reactive oxaziridine intermediates that can covalently bind to cellular macromolecules and DNA [2][3].

  • Corneal Edema (Glaucopsia): Amine vapors react directly with the moisture in the eyes, causing temporary corneal edema—often referred to as "blue haze" or "halo vision."

Quantitative Physicochemical & Toxicity Data
PropertyValue / CharacteristicsSafety Implication & Causality
Molecular Weight 145.24 g/mol High volatility at room temperature; presents a severe vapor inhalation hazard.
Chemical Class Secondary Aliphatic AmineReadily absorbs atmospheric CO₂ to form insoluble carbamate salts.
pKa (Estimated) 9.5 - 10.5Strong base; causes immediate liquefactive necrosis upon tissue contact.
Log Kₒw ~1.5 - 2.5High lipophilicity; penetrates epidermal layers rapidly, defeating poor PPE.
Toxicity Mechanism Polar Narcosis & BioreactivityInduces excess toxicity via potential C-N desaturation and adduct formation [2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling (2-Methoxy-2-methylpropyl)(propyl)amine must be dictated by the operational scale and the specific solvent properties of the amine. Never use latex or standard thin-wall nitrile for prolonged handling , as aliphatic amines rapidly permeate and degrade these materials.

Operational ScaleGlove SpecificationEye/Face ProtectionRespiratory Protection
Analytical (<10 mL) Double Nitrile (6 mil minimum)Chemical Splash GogglesChemical Fume Hood (>100 fpm)
Preparative (>100 mL) Butyl Rubber or SilverShield®Goggles + Full Face ShieldFume Hood + Ambient Vapor Monitor
Spill Response Heavy-duty Butyl RubberGoggles + Full Face ShieldHalf-mask APR with ABEK Cartridge

Operational Workflows & Handling Protocols

Secondary aliphatic amines readily undergo nucleophilic attack on atmospheric carbon dioxide. This forms insoluble carbamate salts that degrade the reagent's molarity and create particulates that can catastrophically clog syringe needles during pressurized transfers. Therefore, air-free Schlenk techniques are mandatory .

Protocol: Air-Free Transfer and Reaction Setup
  • Environmental Validation: Verify that the chemical fume hood is operating at a face velocity of at least 100 feet per minute (fpm). Ensure the sash is lowered to the designated safety line.

  • Atmospheric Purging: Connect the reagent flask to a Schlenk line. Purge the headspace with dry Argon or Nitrogen for 5 minutes to displace ambient O₂ and CO₂.

  • Syringe Selection: Use only glass syringes with Luer-Lock PTFE hubs. Causality: Aliphatic amines can extract plasticizers from standard polypropylene syringes, contaminating your reaction and potentially causing the syringe plunger to seize.

  • Reagent Extraction: Pressurize the reagent flask slightly with inert gas. Insert a long, flexible stainless-steel cannula or needle and withdraw the required volume of (2-Methoxy-2-methylpropyl)(propyl)amine slowly to prevent cavitation and bubble formation.

  • Controlled Addition: Add the amine dropwise to your reaction mixture at 0°C. Causality: Amine alkylation or acylation reactions are highly exothermic. Dropwise addition controls the thermal runaway risk.

  • Equipment Quenching: Immediately submerge the used syringe and needle in a beaker containing 1M Citric Acid. Causality: Never use strong mineral acids (like HCl) for quenching. Strong acids react exothermically with the amine, causing localized boiling and aerosolization of the corrosive chemical. Citric acid provides a buffered, controlled neutralization.

Workflow A 1. Environmental Validation Verify Fume Hood Flow (>100 fpm) B 2. Atmospheric Control Purge System with Inert Gas (Ar/N2) A->B C 3. Reagent Transfer Use Glass Syringe (Avoid Plastics) B->C D 4. Reaction Execution Controlled Dropwise Addition at 0°C C->D E 5. Decontamination Quench Equipment in 1M Citric Acid D->E

Workflow for the air-free transfer and handling of highly reactive aliphatic amines.

Emergency Response & Spill Mitigation

In the event of a spill, standard solvent absorbents (like sand or generic kitty litter) are insufficient because they do not neutralize the high pH, leaving the vapor hazard active.

Protocol: Spill Neutralization
  • Assess and Evacuate: If the spill is >50 mL or outside the fume hood, evacuate the laboratory immediately and notify Environmental Health and Safety (EHS).

  • Don Emergency PPE: Equip a half-mask air-purifying respirator (APR) with ABEK combination cartridges (specifically rated for ammonia and organic amines) and heavy-duty Butyl gloves.

  • Containment: Surround the spill with an amphoteric chemical absorbent or sodium bisulfate powder.

  • Neutralization: Liberally apply 1M Citric Acid solution or a commercial acidic spill neutralizer over the spill area. Causality: Neutralizing the amine to a pH of 7-8 converts the volatile free-base amine into a non-volatile, water-soluble citrate salt, instantly eliminating the inhalation hazard.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container. Do not use metal containers, as aqueous amine solutions can be corrosive to certain metals.

SpillResponse Start Spill Detected: (2-Methoxy-2-methylpropyl)(propyl)amine Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) or Outside Hood Assess->Major Neut Neutralize with Citric Acid or Amphoteric Absorbent Minor->Neut Evac Evacuate Area & Notify EHS Team Major->Evac Clean Collect in Sealed HDPE Waste Container Neut->Clean

Decision matrix and response protocol for aliphatic amine spills in the laboratory.

Disposal & Waste Management

Improper segregation of aliphatic amines can lead to catastrophic laboratory incidents.

  • Halogenated Solvent Incompatibility: NEVER dispose of (2-Methoxy-2-methylpropyl)(propyl)amine in the same waste carboy as halogenated solvents (e.g., Chloroform, Dichloromethane). Causality: Aliphatic amines can undergo a highly exothermic Menshutkin reaction with alkyl halides, leading to the rapid generation of heat, pressure, and potential carboy explosion.

  • Aqueous Waste: All aqueous washes containing trace amine must be neutralized to pH 7–8 using citric acid or sodium bisulfate before being transferred to the aqueous waste stream.

  • Labeling: Clearly label waste containers as "Corrosive / Flammable - Basic Amine Waste."

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Materials: Advanced Composites." Occupational Safety and Health Administration.[Link]

  • Schultz, T. W., et al. "Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis." PubMed (National Institutes of Health).[Link]

  • Li, Y., et al. "Insight into chemically reactive metabolites of aliphatic amine pollutants: A de novo prediction strategy and case study of sertraline." PubMed (National Institutes of Health).[Link]

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